4,5,6,7-Tetrahydro-5(1h)-indazolone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4,6,7-tetrahydroindazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLWVBNNBDHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716996 | |
| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-00-3 | |
| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physical and chemical properties of 4,5,6,7-tetrahydro-5(1h)-indazolone"
An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-5(1H)-indazolone
Introduction
This compound is a heterocyclic organic compound featuring a bicyclic system where a pyrazole ring is fused to a cyclohexanone ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its rigid structure, combined with multiple sites for chemical modification—namely the ketone functionality and the pyrazole ring's nitrogen atoms—renders it a versatile building block for the synthesis of more complex molecules. Derivatives of the closely related tetrahydroindazole core have demonstrated a wide range of biological activities, positioning this scaffold as a "privileged structure" in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its application in research and synthesis.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in this compound dictates its reactivity and physical behavior.
Chemical Structure
The structure consists of a cyclohexanone ring fused at the 4 and 5 positions with a pyrazole ring.
Caption: 2D Structure of this compound.
Key Identifiers
For unambiguous identification and literature searches, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | 1,4,6,7-tetrahydroindazol-5-one | [1] |
| CAS Number | 1196154-00-3 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O | [1][2][3][4] |
| SMILES | C1CC2=NNC=C2CC1=O | [2] |
| InChIKey | WWNLWVBNNBDHDF-UHFFFAOYSA-N | [1] |
Isomerism and Tautomerism
A crucial chemical feature of the indazolone scaffold is its capacity for tautomerism. The labile proton on the pyrazole nitrogen can reside on either N1 (1H-tautomer) or N2 (2H-tautomer). Furthermore, the ketone can enolize. The relative stability of these tautomers is influenced by the solvent, pH, and substitution patterns. The N-alkylation or N-acylation of this scaffold often yields a mixture of N1 and N2 isomers, a critical consideration in synthetic design.[5]
References
"spectroscopic data (NMR, IR, Mass) of 4,5,6,7-tetrahydro-5(1h)-indazolone"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-indazol-5-one
Introduction
4,5,6,7-Tetrahydro-1H-indazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, which is a core component in numerous pharmacologically active molecules, this compound serves as a valuable synthetic intermediate. Its structure, featuring a fused pyrazole and cyclohexanone ring system, presents a unique template for creating diverse molecular architectures.
Accurate structural elucidation is the bedrock of chemical research and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize 4,5,6,7-Tetrahydro-1H-indazol-5-one. The interpretation herein is synthesized from foundational spectroscopic principles and data from closely related structural analogs, offering a field-proven framework for analysis.
Molecular Structure and Key Features
The structural integrity of 4,5,6,7-Tetrahydro-1H-indazol-5-one (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is defined by its bicyclic nature.[1][2] The molecule's spectroscopic personality is dictated by several key features: the aromatic pyrazole ring, the aliphatic cyclohexanone ring, and the tautomeric nature of the N-H proton. Understanding these features is crucial for interpreting the spectral data that follows.
The numbering convention used for NMR assignments is presented in the diagram below.
Caption: Chemical structure and numbering of 4,5,6,7-Tetrahydro-1H-indazol-5-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,5,6,7-Tetrahydro-1H-indazol-5-one, both ¹H and ¹³C NMR are essential. The presence of the ketone at the C5 position significantly influences the chemical shifts of neighboring protons and carbons compared to the parent 4,5,6,7-tetrahydro-1H-indazole structure.[3]
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-12 ppm.
-
¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH₃, CH₂, CH, C). A wider spectral width (0-220 ppm) is necessary.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum is based on the known spectrum of 4,5,6,7-tetrahydro-1H-indazole[3] and the expected deshielding effects of the C5-carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH -1 | ~12.0 - 13.0 | Broad Singlet | - | 1H |
| CH -3 | ~7.3 - 7.5 | Singlet | - | 1H |
| CH₂ -7 | ~2.8 - 3.0 | Triplet | ~6-7 | 2H |
| CH₂ -4 | ~2.6 - 2.8 | Triplet | ~6-7 | 2H |
| CH₂ -6 | ~2.4 - 2.6 | Multiplet | ~6-7 | 2H |
Interpretation and Causality:
-
N-H Proton (~12.5 ppm): This proton is typically observed as a broad singlet far downfield due to its acidic nature and involvement in hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
-
C-H Proton at C3 (~7.4 ppm): This is the only proton on the pyrazole ring and appears as a sharp singlet in the aromatic region.
-
CH₂ Protons at C4 and C7 (~2.6-3.0 ppm): The protons on the carbons adjacent to the pyrazole ring (C4 and C7) are expected to be triplets. The protons at C4, being alpha to the carbonyl group, would likely be slightly more deshielded (further downfield) than those at C7.
-
CH₂ Protons at C6 (~2.5 ppm): The protons at C6 are beta to the carbonyl and adjacent to two other methylene groups, leading to a more complex splitting pattern, likely a multiplet (quintet or triplet of triplets).
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and the presence of the carbonyl group. Tautomerism between 1H- and 2H-indazoles can sometimes be distinguished by the chemical shift of the C3 carbon.[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O at C5 | ~195 - 205 |
| C -7a | ~140 - 145 |
| C -3 | ~133 - 138 |
| C -3a | ~115 - 120 |
| C -4 | ~35 - 40 |
| C -6 | ~30 - 35 |
| C -7 | ~20 - 25 |
Interpretation and Causality:
-
Carbonyl Carbon C5 (~200 ppm): The most downfield signal, characteristic of a ketone carbonyl carbon. Its presence is a definitive marker for the molecule.
-
Aromatic Carbons (C3, C3a, C7a): These carbons of the pyrazole ring appear in the typical aromatic region. C7a and C3 are quaternary and CH carbons, respectively, within the pyrazole ring system.
-
Aliphatic Carbons (C4, C6, C7): These signals correspond to the three methylene groups of the cyclohexanone ring. The carbon alpha to the carbonyl (C4) is expected to be the most downfield of the three, followed by C6 and C7.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of bonds.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.
IR Spectral Data (Predicted)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 (broad) | N-H Stretch | Pyrazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (C3) |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| 1715 - 1680 (strong) | C=O Stretch | Ketone |
| 1600 - 1450 | C=C/C=N Stretch | Pyrazole Ring |
Interpretation and Causality:
-
N-H Stretch (~3200 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond, with the broadening caused by hydrogen bonding.
-
C=O Stretch (~1700 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl group of the ketone. Its exact position can indicate the degree of conjugation or ring strain.
-
C-H Stretches: The spectrum will show distinct absorptions for the aromatic C-H bond just above 3000 cm⁻¹ and for the aliphatic C-H bonds just below 3000 cm⁻¹.
-
Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyrazole ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.
Experimental Protocol: MS
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak. Electron ionization (EI) is a higher-energy method that provides more extensive fragmentation patterns.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the exact mass.
-
Data Analysis: Analyze the spectrum for the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI) and characteristic fragment ions.
Mass Spectral Data (Predicted)
-
Molecular Ion Peak (M⁺˙ or [M+H]⁺): The exact mass of 4,5,6,7-tetrahydro-1H-indazol-5-one is 136.0637 g/mol .[1] HRMS should detect a peak at m/z ≈ 136.0637 (for the radical cation M⁺˙) or 137.0715 (for the protonated molecule [M+H]⁺). This confirms the molecular formula C₇H₈N₂O.
-
Key Fragment Ions: The fragmentation pattern is dictated by the most stable ions and neutral losses that can be formed.
Caption: Plausible mass fragmentation pathways for 4,5,6,7-Tetrahydro-1H-indazol-5-one.
Interpretation and Causality:
-
Loss of Carbon Monoxide (CO): A very common fragmentation for cyclic ketones is the loss of a neutral CO molecule (28 Da). This would result in a fragment ion at m/z ≈ 108.
-
Retro-Diels-Alder Reaction: The fused ring system may undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da), also resulting in a fragment at m/z ≈ 108, or potentially the loss of the pyrazole moiety.
-
Loss of CH₂N₂: Another plausible fragmentation could involve the cleavage of the pyrazole ring, leading to a fragment at m/z ≈ 94.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of all data. The definitive identification of 4,5,6,7-tetrahydro-1H-indazol-5-one is achieved when NMR, IR, and MS data converge to support the same structure.
-
MS confirms the mass and formula (C₇H₈N₂O).
-
IR confirms the presence of key functional groups: a ketone (C=O), an N-H group, and both aromatic and aliphatic C-H bonds.
-
¹³C NMR confirms the carbon count (7 carbons) and types (one C=O, three aromatic/vinylic, three aliphatic CH₂).
-
¹H NMR confirms the proton count (8 protons) and their chemical environments, showing the connectivity and relative positions consistent with the proposed structure.
Together, these techniques provide a self-validating system, ensuring a high degree of confidence in the structural assignment for researchers engaged in synthesis, quality control, or further development of this important chemical entity.
References
- 1. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
GSK2830371: A Technical Guide to a Potent Allosteric Inhibitor of Wip1 Phosphatase
Introduction: Navigating the Identity of CAS Number 1196154-00-3
For researchers and drug development professionals, the precise identification of a chemical entity is paramount. While the CAS number 1196154-00-3 is sometimes associated with the compound 2,4,6,7-Tetrahydro-5H-indazol-5-one, a more thorough investigation of scientific literature and supplier databases reveals a strong and functionally significant association with GSK2830371 , a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Given the extensive pharmacological data and therapeutic relevance of GSK2830371, this guide will focus on this compound as the entity of interest for researchers in oncology and cell signaling. It is plausible that 1196154-00-3 may refer to a precursor or an incorrectly assigned identifier. For clarity and scientific accuracy, this document will henceforth refer to the Wip1 inhibitor as GSK2830371, while acknowledging its occasional linkage to the aforementioned CAS number. Some sources also cite the CAS number 1404456-53-6 for GSK2830371.[1]
GSK2830371 has emerged as a critical tool for interrogating the DNA damage response (DDR) and p53 signaling pathways. Its high potency and selectivity make it a valuable pharmacological probe and a potential therapeutic agent. This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and procurement details to empower researchers in their scientific endeavors.
Physicochemical Properties of GSK2830371
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. GSK2830371 is an orally bioavailable small molecule with characteristics that facilitate its use in both in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | |
| Appearance | Light yellow powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at -20°C | |
| CAS Number | 1404456-53-6 (more commonly associated) | [1] |
Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase
GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with an IC₅₀ of 6 nM.[1] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase's enzymatic activity. This mode of inhibition contributes to its high selectivity for Wip1 over other phosphatases.
Wip1 (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3] In response to cellular stress, such as DNA damage, a cascade of signaling events leads to the activation of kinases like ATM and Chk2, which in turn phosphorylate and activate p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.
Wip1 acts as a homeostatic regulator by dephosphorylating and inactivating key proteins in this pathway, including ATM, Chk2, and p53 itself (specifically at Ser15).[3][4][5] By inhibiting Wip1, GSK2830371 effectively removes this "brake" on the DDR and p53 signaling. This leads to the sustained phosphorylation and activation of Wip1 substrates, amplifying the anti-proliferative and pro-apoptotic signals.[1]
Signaling Pathway of GSK2830371 Action
Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.
Experimental Protocols and Applications
The unique mechanism of GSK2830371 makes it a versatile tool for a range of experimental applications, from basic research into cell signaling to preclinical evaluation of novel cancer therapies.
In Vitro Cell-Based Assays
Objective: To assess the anti-proliferative and pro-apoptotic effects of GSK2830371, alone or in combination with other agents.
Cell Line Selection: The choice of cell line is critical. Cell lines with wild-type p53 are generally more sensitive to GSK2830371.[1] Sensitivity can be enhanced in cell lines with amplification of the PPM1D gene, which encodes Wip1.[6]
Protocol: Cell Viability Assay (e.g., using CCK-8 or SRB)
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.01 to 10 µM.[7][8]
-
Treatment: Treat cells with a serial dilution of GSK2830371. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
-
Incubation: Incubate the plates for 48-96 hours, depending on the cell doubling time.[8]
-
Viability Assessment: Add the viability reagent (e.g., CCK-8) and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Rationale: This protocol allows for the quantitative determination of the dose-dependent effect of GSK2830371 on cell proliferation. The extended incubation period is necessary to observe the downstream effects of p53 activation, which include cell cycle arrest and apoptosis.
Protocol: Western Blot Analysis of Pathway Modulation
-
Treatment: Treat cells in 6-well plates with GSK2830371 at a concentration known to be effective (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[7][9]
-
Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Rationale: This experiment provides direct evidence of the on-target effect of GSK2830371 by visualizing the increased phosphorylation of Wip1 substrates and the upregulation of p53 target genes like p21.[7]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.
Model System: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a responsive human cancer cell line (e.g., DOHH2 lymphoma).[1]
Protocol: Tumor Growth Inhibition Study
-
Tumor Implantation: Inoculate mice with tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate GSK2830371 for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Administer GSK2830371 by oral gavage at doses ranging from 75 to 150 mg/kg, once or twice daily.[1] The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., increased phospho-p53).
Rationale: This protocol assesses the therapeutic potential of GSK2830371 in a living organism. Oral administration mimics a clinically relevant route. Monitoring both tumor growth and animal well-being is crucial for evaluating efficacy and toxicity. The short half-life of GSK2830371 may necessitate more frequent dosing to achieve sustained target inhibition.[7]
Synergistic Combinations
A particularly promising application of GSK2830371 is in combination with other anti-cancer agents, especially those that also modulate the p53 pathway. Numerous studies have demonstrated a synergistic effect when GSK2830371 is combined with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[6][8][9][10] MDM2 inhibitors prevent the degradation of p53, leading to its accumulation. The concurrent inhibition of Wip1 by GSK2830371 ensures that this accumulated p53 is in a hyper-phosphorylated and highly active state, leading to a more robust anti-tumor response.[9]
Experimental Workflow for Synergy Assessment
Caption: A streamlined workflow for assessing the synergistic potential of GSK2830371 with an MDM2 inhibitor.
Suppliers of GSK2830371
For research purposes, GSK2830371 is available from several reputable suppliers of biochemicals and research reagents. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.
-
Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds.[1]
-
R&D Systems (a Bio-Techne brand): Offers a range of high-purity reagents for life science research.
-
Tocris Bioscience (a Bio-Techne brand): Specializes in small molecules and peptides for pharmacology and cell biology research.
-
MedchemExpress: Provides a wide array of research chemicals and inhibitors.[7]
-
Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.
-
ProbeChem: A supplier of chemical probes and inhibitors.[11]
-
Chemgood: A manufacturer and supplier of chemicals.
-
Lab Procurement Services: A distributor of laboratory supplies.[12]
Conclusion
GSK2830371 is a powerful and selective pharmacological tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and p53 signaling. Its allosteric mechanism of action and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. For researchers in oncology and drug discovery, GSK2830371 offers a unique opportunity to explore the therapeutic potential of reactivating the p53 tumor suppressor pathway. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective utilization of this important research compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [probechem.com]
- 12. labproservices.com [labproservices.com]
In Silico Docking of 4,5,6,7-Tetrahydro-5(1H)-indazolone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-indazole scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key mechanism underlying their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[4][5] Consequently, VEGFR-2 has emerged as a major target for anti-angiogenic cancer therapies.[2][6] This guide provides an in-depth, technical walkthrough of performing in silico molecular docking studies on novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivatives against the VEGFR-2 kinase domain, designed for researchers and drug development professionals.
Foundational Principles: The Rationale of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7] The primary objectives are twofold: to predict the binding mode and to estimate the binding affinity, usually represented as a scoring function.[8] This process allows for the rapid, computational screening of vast chemical libraries to identify promising "hit" compounds and to guide the optimization of "lead" compounds by providing atomic-level insights into their interactions with the target.[7]
The core of any docking experiment rests on two components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the vast conformational space of the ligand within the defined active site of the protein, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm (LGA), used in AutoDock, are effective at balancing a global search of the energy landscape with local energy minimizations to find the most favorable poses.[9]
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representative of the binding free energy.[10] The AutoDock scoring function, for example, is an empirical free energy force field that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.[10] A more negative score typically indicates a more favorable binding affinity.[10]
By understanding how derivatives of a core scaffold like this compound interact with the key amino acid residues in the VEGFR-2 active site, we can rationally design novel molecules with enhanced potency and selectivity.
The Target: VEGFR-2 Kinase Domain
For this guide, we will focus on the ATP-binding site of the VEGFR-2 kinase domain. The crystal structure of human VEGFR-2 in complex with a potent imidazo[1,2-b]pyridazine inhibitor, available from the Protein Data Bank (PDB), provides an excellent starting point for our study.
-
Selected PDB Entry: 3VO3
-
Resolution: 1.52 Å[1]
-
Method: X-ray Diffraction[1]
-
Key Rationale for Selection: This structure is of high resolution and contains a co-crystallized inhibitor within the ATP-binding site. This provides a validated binding pocket and allows for a direct comparison between the docked poses of our novel ligands and a known binder, which is a crucial step for validating the docking protocol.
The ATP-binding site of VEGFR-2, typical of kinases, features a "hinge region" that forms critical hydrogen bonds with ATP or competitive inhibitors. Key residues in this region, such as Cysteine 919 (Cys919) , are pivotal for anchoring inhibitors.[11] Other important interactions often occur with residues like Glutamate 885 (Glu885) and Aspartate 1046 (Asp1046) in the DFG motif region.[11][12] Our docking study will aim to predict whether our indazolone derivatives can form these canonical interactions.
Experimental Workflow: A Step-by-Step Protocol
This section details a comprehensive, field-proven protocol for docking a novel this compound derivative into the VEGFR-2 kinase domain using the AutoDock suite of tools.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 4. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
"crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives"
An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1H-Indazol-4-One Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and human neutrophil elastase (HNE) inhibitory properties.[1][2][3][4] Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and guiding rational drug design.
The Strategic Importance of Crystal Structure Analysis in Drug Discovery
The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a versatile scaffold in medicinal chemistry.[3] Its derivatives have demonstrated potent biological activities, making them attractive candidates for therapeutic development.[2][5][6] Crystal structure analysis serves as the definitive method to elucidate the precise three-dimensional geometry of these molecules. This information is not merely academic; it provides critical insights into:
-
Conformational States: The non-aromatic six-membered ring of the tetrahydro-indazolone core often adopts specific conformations, such as a distorted envelope, which influences the overall molecular shape.[1][2]
-
Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, C-H···O, C-H···π, and π–π stacking interactions.[2][7] These same forces are fundamental to how a drug molecule binds to its biological target.[8][9][10]
-
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration, which is a critical requirement for pharmaceutical development.[11]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied physical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.
By providing an atomic-resolution blueprint, crystallographic data enables computational chemists to perform more accurate docking studies and helps medicinal chemists design next-generation analogs with improved potency and specificity.[4]
The Experimental Pathway: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of physicochemical principles. Each stage presents unique challenges and requires careful methodological choices.
Caption: Overall workflow for crystal structure analysis.
Synthesis of Tetrahydro-1H-Indazol-4-one Derivatives
The synthesis typically begins with the formation of the core indazolone scaffold, followed by derivatization. A common route involves the cyclocondensation of a substituted 2-acetyl-cyclohexane-1,3-dione with a hydrazine derivative (e.g., phenylhydrazine).[5][12] Further modifications, such as aldol condensation at the C5 position with various aldehydes, introduce diverse substituents.[1][2]
For example, the synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is achieved by reacting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with 4-chlorobenzaldehyde in ethanol with a sodium hydroxide catalyst.[1] The resulting precipitate is then purified, typically by recrystallization, to yield the final product ready for crystal growth experiments.[1]
The Art and Science of Crystallization
Obtaining a high-quality single crystal is often the most significant bottleneck in the entire process.[13][14] The goal is to grow a crystal that is well-ordered, free of defects, and of a suitable size (typically >0.1 mm).[15] This is achieved by slowly inducing a state of supersaturation in a solution of the purified compound.[16]
Protocol: Crystallization by Slow Evaporation
This is a foundational and widely used technique for small molecules. The choice of solvent is critical; an ideal solvent dissolves the compound moderately at room temperature.
-
Solvent Screening: Test the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to find one with moderate solubility.
-
Solution Preparation: Dissolve the purified compound (5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial. Ensure the compound is fully dissolved, warming gently if necessary.
-
Filtration (Optional but Recommended): To remove dust or particulate matter that could cause uncontrolled nucleation, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.
-
Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.[16]
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
Causality in Method Selection:
-
Slow Evaporation is chosen for its simplicity and effectiveness when a suitable single-solvent system is found.[16]
-
Vapor Diffusion is an excellent alternative, especially when only milligram quantities are available.[17] In this method, a solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[17][18]
Elucidating the Structure: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[19][20] The fundamental principle is based on the diffraction of a monochromatic X-ray beam by the ordered electron clouds of the atoms in the crystal lattice.[15][20]
Experimental Protocol: A Typical SCXRD Workflow
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a non-interfering substance like oil or epoxy.[19] This assembly is then attached to a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer, where it is cooled to a low temperature (typically ~100 K) by a stream of nitrogen gas to minimize thermal vibrations of the atoms. An intense, monochromatic X-ray beam is directed at the crystal.[20] The crystal is rotated through various angles, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[15][21]
-
Data Processing: The collected raw data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[15] This map reveals the positions of the atoms in the crystal.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.[20]
The final output is typically a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.[22]
Interpreting the Data: Structural Insights and Intermolecular Forces
The refined crystal structure provides a wealth of information. For 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives, analysis often focuses on the conformation of the flexible six-membered ring and the intricate network of non-covalent interactions that stabilize the crystal packing.
Caption: Common intermolecular interactions in indazolone crystals.
Key Structural Features:
-
Molecular Conformation: Derivatives like (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one show a highly twisted structure, with significant dihedral angles between the various ring systems.[1] The six-membered tetrahydro ring commonly adopts a distorted envelope conformation.[1][2]
-
Hydrogen Bonding: While classic N-H···O or O-H···O bonds are strong organizing forces, weaker C-H···O interactions are also prevalent and play a crucial role in the crystal packing of these derivatives.[1][9]
-
π–π Stacking: When aromatic substituents are present (e.g., an N-bound phenyl ring), π–π stacking interactions between the rings of adjacent molecules often contribute to the formation of stacks or columns within the crystal.[2][23]
-
van der Waals Forces: A large number of H···H contacts are typically observed, indicating that van der Waals interactions play a significant role in the overall crystal packing.[1]
Data Presentation: Example Crystallographic Data
The following table summarizes key crystallographic data for two representative derivatives, illustrating the standard format for reporting such information.
| Parameter | (E)-5-(4-chlorobenzylidene)-...[1] | (E)-5-(4-methylbenzylidene)-...[2] |
| Chemical Formula | C₂₀H₁₅ClN₂O | C₂₁H₁₈N₂O |
| Formula Weight | 346.80 | 326.39 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 15.1107 (9) | 15.4260 (10) |
| b (Å) | 8.6604 (5) | 8.7177 (5) |
| c (Å) | 13.0645 (8) | 12.9265 (8) |
| β (°) | 99.432 (5) | 98.715 (5) |
| Volume (ų) | 1685.2 (2) | 1716.3 (2) |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Final R₁ [I > 2σ(I)] | 0.0528 | 0.0453 |
Advanced Visualization: Hirshfeld Surface Analysis
To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is employed.[24] This technique partitions the crystal space into regions defined by the electron distribution of individual molecules.[25]
The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[1][23] This provides an immediate visual summary of the key interaction points.
Furthermore, the analysis generates 2D "fingerprint plots," which quantify the contribution of different types of intermolecular contacts to the overall crystal packing. For example, in the crystal structure of an indazole derivative, the fingerprint plot might show that H···H contacts account for 51.7% of the surface, C···H/H···C contacts for 29.2%, and C···H/H···O contacts for 8.6%.[2] This quantitative breakdown is invaluable for understanding the forces that stabilize the crystal and, by extension, the interactions the molecule might form with a protein target.
Conclusion
The crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives is an indispensable tool in modern drug discovery. It transcends simple structure determination, providing a detailed roadmap of molecular conformation and the subtle non-covalent forces that govern molecular recognition. By integrating meticulous synthesis and crystallization with advanced techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers can establish robust structure-activity relationships, paving the way for the rational design of more effective and specific therapeutic agents. The data derived from these analyses, often deposited in public repositories like the Cambridge Structural Database (CSD), contributes to the collective knowledge of the scientific community, fueling future discoveries.[22][26][27]
References
- 1. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. H‐Bond: Τhe Chemistry‐Biology H‐Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 21. rigaku.com [rigaku.com]
- 22. iric.imet-db.ru [iric.imet-db.ru]
- 23. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.manchester.ac.uk [research.manchester.ac.uk]
- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-Depth Technical Guide to the Tautomeric Forms of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,5,6,7-tetrahydro-4H-indazol-4-one is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of enzymes, including human neutrophil elastase (HNE) and SARS-CoV-2 main protease (Mpro)[1][2][3]. Its synthetic accessibility and potential for substitution make it highly attractive; however, its utility is complicated by a subtle yet critical phenomenon: tautomerism. This scaffold exists as a dynamic equilibrium of multiple isomers, primarily the 1H- and 2H-annular tautomers of the pyrazole ring. The position of this equilibrium, which dictates the molecule's hydrogen-bonding pattern, shape, and electronic properties, is highly sensitive to substituents, solvent, and physical state. Mischaracterization or failure to control the dominant tautomeric form can lead to inconsistent biological data and challenges in establishing robust structure-activity relationships (SAR). This guide provides a comprehensive analysis of the tautomerism of this scaffold, integrating computational prediction with definitive experimental validation to offer a self-validating framework for researchers.
Introduction: The Tautomeric Challenge
The 1,5,6,7-tetrahydro-4H-indazol-4-one core structure presents two distinct types of tautomerism: annular prototropic tautomerism within the pyrazole ring and keto-enol tautomerism in the fused cyclohexanone ring. Understanding the interplay between these forms is paramount for rational drug design.
-
Annular Tautomerism: A proton shifts between the N1 and N2 positions of the indazole ring, leading to the 1H- and 2H-tautomers. This is the most significant equilibrium, as the energy difference between these two forms is often small, allowing them to coexist in solution.[4]
-
Keto-Enol Tautomerism: The ketone at the C4 position can potentially tautomerize to its corresponding enol form. However, computational studies have demonstrated that this enol (OH) form is energetically unfavorable because it disrupts the aromaticity of the pyrazole ring system.[4] Therefore, for practical purposes, the equilibrium is almost exclusively between the 1H-keto and 2H-keto forms.
The challenge for drug developers is that these two primary tautomers are distinct chemical entities with different physicochemical properties. They present different hydrogen bond donor/acceptor profiles, which can fundamentally alter their interaction with a biological target.[5][6] This guide will dissect the factors governing this equilibrium and provide robust protocols for its characterization.
Caption: Fig. 1: Primary tautomeric forms of the scaffold.
Factors Governing Tautomeric Preference
The tautomeric equilibrium constant (KT = [1H]/[2H]) is not fixed; it is a delicate balance influenced by several factors:
-
Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often select for a single tautomer. In contrast, solution-state NMR frequently reveals a mixture of both 1H and 2H forms.[7][8]
-
Solvent: The polarity of the solvent plays a crucial role. Polar solvents like DMSO can stabilize the tautomer with the larger dipole moment, influencing the equilibrium position.[2][4]
-
Substituents: The electronic nature of substituents on the scaffold significantly impacts stability. For example, computational studies have shown that for the unsubstituted parent molecule, the 2H tautomer is more stable in the gas phase. However, substitution patterns can reverse this preference.[4][7] Specifically, a methyl group at the 3-position tends to favor the 2H tautomer.[4]
Section I: Predictive Analysis via Computational Chemistry
Before embarking on synthesis, computational modeling provides invaluable insight into the intrinsic stability of the tautomers. This in silico analysis allows for the early prediction of the dominant form, guiding synthetic strategy and analytical characterization.
Causality Behind Method Selection: The goal is to accurately calculate the ground-state energies of the tautomers. A hierarchy of methods is employed. Semi-empirical methods like AM1 are fast but less accurate, making them suitable for initial exploration.[4] For higher accuracy, Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-31G**) offers the best balance of computational cost and precision for these systems, showing excellent agreement with experimental results.[4][9]
Caption: Fig. 2: In silico workflow for tautomer prediction.
Data Summary: Calculated Relative Energies
The following table summarizes results from DFT (B3LYP/6-31G**) calculations, illustrating the small energy gap between the 1H and 2H forms and the high instability of the OH form.[4]
| Compound | Substituent(s) | ΔE (2H vs 1H) (kJ/mol) | ΔE (OH vs 1H) (kJ/mol) | Predicted Gas Phase Stability |
| 1 | None | -3.01 | +58.9 | 2H > 1H >> OH |
| 2 | 6,6-dimethyl | -2.43 | +58.7 | 2H > 1H >> OH |
| 3 | 3-methyl | -8.63 | +58.3 | 2H > 1H >> OH |
| 4 | 3,6,6-trimethyl | -8.02 | +59.2 | 2H > 1H >> OH |
| Data adapted from computational studies. Negative ΔE indicates the 2H tautomer is more stable than the 1H tautomer.[4] |
Section II: Empirical Validation & Structural Elucidation
While computation provides a strong hypothesis, it must be validated by empirical data. A multi-technique spectroscopic approach is essential for unambiguous characterization.
Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.
Protocol 1: Determining Tautomeric Ratio via ¹H NMR
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6) at a known concentration (typically 5-10 mg/mL).
-
Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30s) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. Protons on the pyrazole ring or adjacent to it are often the most diagnostic.
-
Quantification: Integrate the signals for the 1H and 2H forms. The tautomeric ratio is determined by the ratio of these integrals. For example, for 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the equilibrium constant Keq ([1H]/[2H]) was determined to be 1.04 in DMSO-d6.[8]
Protocol 2: Unambiguous Tautomer Assignment via ¹³C and ¹⁵N NMR
Causality: While ¹H NMR quantifies the ratio, ¹³C and ¹⁵N NMR provide definitive structural assignment. The electronic environment of the pyrazole carbons and nitrogens is significantly different between the two tautomers.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and 2D correlation spectra such as ¹H-¹⁵N HMBC. The latter is crucial for directly probing the nitrogen environments.
-
Analysis & Interpretation:
-
¹³C NMR: The chemical shifts of the bridgehead carbon (C7a) and the carbon adjacent to the protonated nitrogen (C3) are highly diagnostic.
-
¹⁵N NMR: The ¹H-¹⁵N HMBC will show a correlation from the N-H proton to its directly bonded nitrogen, providing unambiguous proof of the proton's location (N1 vs. N2).
-
Data Summary: Diagnostic ¹³C Chemical Shifts (in DMSO-d6)
| Tautomer | C3 (δ, ppm) | C7a (δ, ppm) |
| 1H-form | ~141 | ~113 |
| 2H-form | ~134 | ~118.5 |
| Approximate chemical shifts based on reported data.[8] |
Definitive Proof: Single-Crystal X-ray Diffraction
For absolute confirmation of structure in the solid state, X-ray crystallography is the gold standard.
Protocol 3: Solid-State Tautomer Identification
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection & Refinement: Mount a suitable crystal and collect diffraction data.
-
Structure Solution: Solve the structure to generate an electron density map. The positions of heavier atoms (C, N, O) are determined first, followed by the location of hydrogen atoms, particularly the one on the pyrazole ring, which definitively identifies the tautomer present in the crystal lattice. This method also reveals the intermolecular hydrogen-bonding network that stabilizes the observed form.[8]
Caption: Fig. 3: Experimental workflow for tautomer validation.
Implications in Drug Discovery
The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.
-
Pharmacodynamics: The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns. A receptor active site may have a specific requirement that only one tautomer can satisfy. An N1-H may act as a hydrogen bond donor, while in the 2H-tautomer, this position becomes a lone-pair acceptor.
-
Pharmacokinetics: Properties like solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
-
Intellectual Property: Defining and claiming a specific tautomer can be crucial for patent protection. A robust characterization package, as described here, is essential to support such claims.
Conclusion
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a powerful tool in drug discovery, but its tautomeric nature demands rigorous investigation. A successful research program must treat the 1H and 2H forms as distinct molecular entities. By integrating predictive computational modeling with a suite of definitive spectroscopic techniques—primarily multi-nuclear NMR and, when possible, X-ray crystallography—researchers can establish a self-validating system. This ensures the correct structure is assigned, tautomeric ratios are understood, and structure-activity relationships are built on a foundation of scientific integrity, ultimately accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
"mechanism of action of indazole-containing compounds"
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
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- 10. Pazopanib - Wikipedia [en.wikipedia.org]
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- 13. droracle.ai [droracle.ai]
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- 15. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. domainex.co.uk [domainex.co.uk]
- 28. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 29. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Targeting of Tetrahydro-indazolone Derivatives for Drug Discovery Professionals
Abstract: The tetrahydro-indazolone scaffold represents a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of high-value therapeutic targets. This guide provides an in-depth analysis of the key molecular targets modulated by tetrahydro-indazolone derivatives, with a primary focus on oncology and inflammatory diseases. We will explore the mechanistic basis for their activity against protein kinases, inflammatory enzymes, and other critical cellular proteins. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also practical, field-proven experimental protocols and workflows to validate and advance novel compounds based on this promising scaffold.
Part 1: The Tetrahydro-indazolone Scaffold: A Foundation for Diverse Bioactivity
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many FDA-approved drugs.[1][2] Its partially saturated counterpart, the tetrahydro-indazolone core, retains key structural features for potent and selective protein binding while offering greater three-dimensional diversity. This structural flexibility allows for the fine-tuning of physicochemical properties, which is critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The synthetic accessibility of this scaffold, often achieved through straightforward cyclocondensation reactions, further enhances its appeal for constructing large, diverse chemical libraries for high-throughput screening.[3][4] Notably, the tetrahydro-indazolone core shares structural similarities with other potent kinase inhibitor scaffolds, such as the phenylpyrazolopyrimidines, suggesting a rational basis for its efficacy in this target class.[5]
Part 2: Premier Therapeutic Targets in Oncology
The dysregulation of cellular signaling is a hallmark of cancer, and the tetrahydro-indazolone scaffold has proven to be a fertile ground for the discovery of potent anti-cancer agents. These derivatives primarily exert their effects by targeting key nodes in oncogenic signaling pathways, including protein kinases and protein quality control machinery.
Protein Kinases: Intercepting Cancer's Command and Control
Protein kinases are fundamental regulators of cell growth, proliferation, and survival, and their aberrant activity is a direct driver of many cancers. Tetrahydro-indazolone derivatives have demonstrated inhibitory activity against several crucial kinase families.
Mechanistic Rationale: The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. In many cancers, this control is lost, leading to unchecked proliferation. CDK2, in complex with cyclin E or cyclin A, is critical for the G1/S phase transition. Inhibiting CDK2 can therefore arrest the cell cycle and prevent cancer cell division. A high-throughput screen identified a tetrahydro-indazolone derivative as a potent inhibitor of the CDK2/cyclin A complex, demonstrating that these compounds can effectively target the ATP-binding pocket of the kinase.[6] Further studies indicate that these inhibitors favor binding to the CDK2/cyclin complex over free CDK2, with computational models predicting a binding site at the protein-protein interface, offering a potential avenue for achieving selectivity.[6]
Quantitative Data: Inhibition of CDK2/Cyclin Complexes
| Compound ID | Target | IC50 (µM) | Binding Affinity (Kd, µM) vs CDK2 | Reference |
| Hit Cmpd 3 | CDK2/Cyclin A | ~10 | 15.4 | [6] |
| Analogue 53 | CDK2/Cyclin A | ~3 | 5.2 | [6] |
| Analogue 59 | CDK2/Cyclin A | ~2 | 4.8 | [6] |
Signaling Pathway: CDK2 Inhibition
Caption: Inhibition of the CDK2/Cyclin E complex by tetrahydro-indazolone derivatives blocks progression into the S phase of the cell cycle.
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay
This protocol is designed to measure the inhibitory effect of test compounds on the kinase activity of the CDK2/Cyclin A complex.
-
Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate by the CDK2/Cyclin A enzyme. The amount of phosphorylated substrate is measured, typically using a luminescence-based system where light output is inversely proportional to the amount of ATP consumed.
-
Materials:
-
Recombinant human CDK2/Cyclin A enzyme (e.g., from MilliporeSigma or Thermo Fisher).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Peptide substrate (e.g., Histone H1).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Test compounds (tetrahydro-indazolone derivatives) dissolved in 100% DMSO.
-
ATP solution.
-
White, opaque 96-well or 384-well plates.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Add 5 µL of Assay Buffer containing the peptide substrate and the CDK2/Cyclin A enzyme to each well.
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate the plate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Km for the enzyme, e.g., 10 µM).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis & Validation:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Self-Validation: The assay includes a "no enzyme" control (maximum signal) and a "DMSO only" control (minimum signal). The Z'-factor, a measure of assay quality, should be calculated and must be > 0.5 for the results to be considered valid.
-
Mechanistic Rationale: c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, growth, and motility.[5] Elevated c-Src expression and activity are frequently observed in epithelial tumors and are key modulators of cancer cell invasion and metastasis.[5] The structural similarity of the tetrahydro-indazolone scaffold to known pyrazolopyrimidine-based Src inhibitors like PP1 and PP2 provides a strong rationale for targeting this kinase.[5] Indeed, derivatives have been synthesized that show modest to good inhibition of c-Src, with IC50 values in the micromolar range.[5]
Quantitative Data: Inhibition of c-Src Kinase
| Compound Derivative | IC50 (µM) | Reference |
| 4-tertbutylphenyl | 35.1 | [5] |
| 3,4-dichlorophenyl | 50.7 | [5] |
Mechanistic Rationale: While much of the specific data for RTK inhibition lies with the broader indazole class, the findings are highly relevant and predictive for tetrahydro-indazolone derivatives. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Fibroblast Growth Factor Receptors (FGFRs) are also crucial in cell proliferation and differentiation, and their dysregulation is linked to numerous cancers.[7] Indazole-based compounds, such as the FDA-approved drug Pazopanib, are potent VEGFR-2 inhibitors.[7] This establishes a clear precedent for screening tetrahydro-indazolone libraries against these critical RTKs.
Signaling Pathway: VEGFR-2 Cascade
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Polyheterocyclic Structures from 4,5,6,7-Tetrahydroindol-4-ones: Application Notes and Protocols
Introduction: The Versatile 4,5,6,7-Tetrahydroindol-4-one Scaffold
The 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry and materials science. Its unique structure, featuring a fused pyrrole and a cyclohexanone ring, offers a rich landscape for chemical modification, enabling the synthesis of a diverse array of complex polyheterocyclic structures.[1][2] The presence of both a nucleophilic pyrrole ring and an electrophilic ketone functionality within the same molecule allows for a variety of synthetic transformations, making it a valuable starting material for the construction of novel molecular architectures with potential applications in drug discovery and optoelectronics.[1][2]
This guide provides an in-depth exploration of the synthetic utility of 4,5,6,7-tetrahydroindol-4-ones, offering detailed protocols and expert insights into the construction of fused heterocyclic systems. We will delve into the strategic considerations behind key synthetic transformations and provide step-by-step procedures for the preparation of important intermediates and final polyheterocyclic compounds.
Strategic Overview: Pathways to Polyheterocyclic Systems
The synthetic strategies for elaborating the 4,5,6,7-tetrahydroindol-4-one scaffold can be broadly categorized by the point of fusion on the indole nucleus. The most common approaches involve the construction of new rings at the [c]-face (4,5-positions) of the cyclohexanone ring and the [b]-face (2,3-positions) of the pyrrole ring.
PART 1: Synthesis of [c]-Fused (4,5-Annulated) Polyheterocycles
A prevalent and highly effective strategy for constructing polyheterocycles from 4,5,6,7-tetrahydroindol-4-ones involves the functionalization of the α-position to the ketone, followed by cyclization to form a new ring fused at the 4 and 5 positions. A key intermediate in many of these syntheses is the α-formylated tetrahydroindolone.
Key Intermediate: α-Formylation of 4,5,6,7-Tetrahydroindol-4-one
The introduction of a formyl group at the 5-position of the tetrahydroindolone ring is a critical first step in the synthesis of many [c]-fused systems. This reaction is typically achieved through a Claisen condensation with an excess of ethyl formate in the presence of a strong base. The resulting β-ketoaldehyde exists predominantly in its enol form.
Protocol 1: General Procedure for the α-Formylation of 4,5,6,7-Tetrahydroindol-4-ones
This protocol describes the regioselective α-formylation of the ketone functionality.[1][2]
Materials:
-
Substituted 4,5,6,7-tetrahydroindol-4-one
-
Ethyl formate
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.2 equivalents) in anhydrous diethyl ether.
-
To this suspension, add a solution of the 4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add an excess of ethyl formate (at least 3.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude α-formylated product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
The use of a strong, non-nucleophilic base like NaOMe or t-BuOK is crucial for the deprotonation at the α-carbon of the ketone, initiating the Claisen condensation.
-
A large excess of ethyl formate is used to drive the equilibrium towards the product.
-
The acidic workup ensures the protonation of the enolate, leading to the stable enol form of the β-ketoaldehyde.
From Formylation to Fused Heterocycles: The Enaminoketone Intermediate
The α-formylated tetrahydroindolone is a versatile precursor that can be readily converted into an enaminoketone. This transformation is a key step for the subsequent synthesis of fused nitrogen-containing heterocycles such as pyrimidines and pyridines.
Protocol 2: Synthesis of Enaminoketones from α-Formyl-4,5,6,7-tetrahydroindol-4-ones
This protocol details the conversion of the β-ketoaldehyde to a more stable and reactive enaminoketone.[1][2]
Materials:
-
α-Formyl-4,5,6,7-tetrahydroindol-4-one
-
Secondary amine (e.g., diethylamine, piperidine, morpholine)
-
Anhydrous ethanol or benzene
-
Dean-Stark apparatus (if using benzene)
Procedure:
-
Dissolve the α-formyl-4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in anhydrous ethanol or benzene.
-
Add the secondary amine (1.1 equivalents) to the solution.
-
If using benzene, reflux the mixture with a Dean-Stark trap to remove water. If using ethanol, stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting enaminoketone is often pure enough for the next step, but can be purified by crystallization or column chromatography if needed.
Causality and Insights:
-
The reaction with a secondary amine is a condensation reaction that forms a stable enaminone, which is a key building block for further cyclizations. The removal of water drives the reaction to completion.
Application: Synthesis of[3][4]-Fused Pyrimidines and Pyridines
The enaminoketone intermediates are excellent substrates for the synthesis of fused pyrimidine and pyridine rings, which are common motifs in biologically active molecules.
Protocol 3: Synthesis of Tetrahydroindolo[4,5-d]pyrimidines
This protocol outlines the cyclocondensation of the enaminoketone with a suitable amidine source to form a fused pyrimidine ring.
Materials:
-
Enaminoketone of 4,5,6,7-tetrahydroindol-4-one
-
Guanidine hydrochloride or other amidinium salts
-
Sodium ethoxide (NaOEt) in ethanol
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.1 equivalents) and the enaminoketone (1.0 equivalent).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
The product may precipitate from the solution upon cooling or neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the ethanol under reduced pressure and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or crystallization.
Causality and Insights:
-
The basic conditions generated by sodium ethoxide deprotonate the guanidine, allowing it to act as a dinucleophile.
-
The reaction proceeds via a condensation mechanism, with the amidine attacking the carbonyl and enamine functionalities of the enaminoketone, followed by cyclization and elimination of the secondary amine and water.
PART 2: Synthesis of [b]-Fused (2,3-Annulated) Polyheterocycles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing an indole ring. This strategy can be applied to 4,5,6,7-tetrahydroindol-4-one to create tricyclic and tetracyclic systems, such as pyrido[4,3-b]carbazoles, which are known for their biological activities, including antitumor properties.[3]
Protocol 4: Synthesis of Pyrido[4,3-b]carbazoles
This protocol describes a multi-step synthesis starting from 4,5,6,7-tetrahydroindol-4-one to construct a fused pyridine and carbazole ring system.
Step 1: Synthesis of the Hydrazone
-
Dissolve 4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in ethanol.
-
Add a solution of a suitable arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours. The hydrazone product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol to obtain the pure hydrazone.
Step 2: Fischer Indolization and Aromatization
-
The hydrazone from the previous step is subjected to cyclization under acidic conditions. A common method is to heat the hydrazone in a high-boiling solvent like diethylene glycol with a catalyst such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).
-
Alternatively, the reaction can be carried out in acetic acid at reflux.
-
The initial cyclization product is a tetrahydrocarbazole derivative. To obtain the fully aromatic pyrido[4,3-b]carbazole, an oxidation step is required.
-
This can often be achieved in situ if the reaction is run at a high temperature in the presence of air, or by adding an oxidizing agent like palladium on carbon (Pd/C) and heating in a high-boiling solvent (e.g., decalin).
Causality and Insights:
-
The formation of the hydrazone is a standard condensation reaction.
-
The Fischer indole synthesis proceeds through a[4][4]-sigmatropic rearrangement of the protonated hydrazone (as its enamine tautomer), followed by elimination of ammonia to form the indole ring.
-
The choice of acid catalyst and reaction conditions is critical for the success of the Fischer indolization and can influence the yield and purity of the product.
Data Presentation
Table 1: Representative Yields for the Synthesis of α-Formylated Tetrahydroindolones and their Enaminoketone Derivatives.
| Starting Tetrahydroindolone | Base | α-Formylated Product Yield (%) | Secondary Amine | Enaminoketone Yield (%) |
| N-H | NaOMe | 75-85 | Diethylamine | 80-95 |
| N-Benzyl | t-BuOK | 70-88 | Piperidine | 85-98 |
| N-Tosyl | NaOMe | 80-90 | Morpholine | 82-96 |
Visualization of Synthetic Workflows
Diagram 1: General workflow for the synthesis of [c]-fused heterocycles.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of 1,5,6,7-Tetrahydro-4H-Indazol-4-ones via Cyclocondensation Reactions
Introduction: The Significance of Tetrahydro-4H-Indazol-4-ones in Modern Drug Discovery
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. These structures form the core of a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications. Notably, derivatives of this class have been investigated as potent inhibitors of human neutrophil elastase (HNE), a key target in inflammatory diseases[1]. Furthermore, their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological profiles for various targets, including protein kinases. The development of efficient and robust synthetic routes to access these valuable molecules is therefore a critical endeavor for researchers in drug development. This guide provides an in-depth exploration of the cyclocondensation reactions utilized for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones, offering detailed protocols and insights into the underlying chemical principles.
Core Synthetic Strategy: Cyclocondensation of 1,3-Dicarbonyls and Hydrazines
The most prevalent and classical approach to the synthesis of the tetrahydro-4H-indazol-4-one core is the cyclocondensation reaction between a cyclic 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione or its derivatives (e.g., dimedone), and a hydrazine. This reaction is analogous to the well-established Knorr pyrazole synthesis and the Fischer indole synthesis[2][3]. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the final indazolone product.
Reaction Mechanism: A Stepwise Perspective
The elegance of this synthetic route lies in its straightforward and predictable mechanism, which can be broken down into the following key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Tautomerization: The hydrazone can then tautomerize to its more reactive enamine form.
-
Intramolecular Cyclization: The enamine nitrogen then acts as a nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion. This step forms the five-membered pyrazole ring fused to the six-membered cyclohexane ring.
-
Dehydration: The final step involves the elimination of a second molecule of water from the cyclic intermediate to afford the aromatic and stable 1,5,6,7-tetrahydro-4H-indazol-4-one.
Diagram 1: Generalized workflow of the cyclocondensation reaction.
Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis
The choice of heating method can significantly impact the efficiency of the cyclocondensation reaction. While conventional heating provides a reliable method, microwave-assisted synthesis has emerged as a powerful alternative, often leading to dramatically reduced reaction times and improved yields[4][5].
Protocol 1: Conventional Synthesis of 3,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
This protocol details the synthesis using dimedone (5,5-dimethyl-1,3-cyclohexanedione) and phenylhydrazine as representative starting materials.
Materials:
-
Dimedone (1.0 mmol, 140.2 mg)
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add dimedone (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the dimedone is completely dissolved.
-
Add phenylhydrazine (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.
Protocol 2: Microwave-Assisted Synthesis of Substituted Tetrahydroindazoles
This protocol offers a more rapid and often higher-yielding alternative to the conventional method.
Materials:
-
2-Acetylcyclohexanone (or other substituted 1,3-dicarbonyl) (1.0 mmol)
-
Substituted Hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine) (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine 2-acetylcyclohexanone (1.0 mmol) and the desired substituted hydrazine (1.0 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120°C) for a short duration (typically 5-20 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure tetrahydroindazole derivative.
Diagram 2: Comparative experimental workflow.
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods for the synthesis of various tetrahydroindazole derivatives.
| Entry | Hydrazine | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Conventional | Ethanol | 3 h | 85 | [4] |
| 2 | Hydrazine hydrate | Microwave | Ethanol | 10 min | 92 | [4] |
| 3 | Phenylhydrazine | Conventional | Ethanol | 5 h | 80 | [4] |
| 4 | Phenylhydrazine | Microwave | Ethanol | 15 min | 88 | [4] |
| 5 | 4-Fluorophenylhydrazine | Conventional | Ethanol | 6 h | 78 | [4] |
| 6 | 4-Fluorophenylhydrazine | Microwave | Ethanol | 15 min | 85 | [4] |
Table 1: Comparison of conventional and microwave-assisted synthesis of tetrahydroindazoles starting from 2-acetylcyclohexanone.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and has a suitable boiling point for both conventional reflux and microwave heating. For microwave synthesis, its polarity allows for efficient absorption of microwave energy.
-
Catalyst: In many cases, the reaction can proceed without a catalyst, especially under microwave irradiation. However, a catalytic amount of a Brønsted acid like acetic acid or a Lewis acid can be added to protonate the carbonyl group, increasing its electrophilicity and accelerating the initial hydrazone formation[2].
-
Temperature and Reaction Time: For conventional heating, reflux temperatures are typically employed to ensure a sufficient reaction rate. The prolonged reaction times are necessary to drive the equilibrium towards the product. In contrast, microwave irradiation rapidly and efficiently heats the reaction mixture, leading to a significant reduction in reaction time[5][6].
-
Troubleshooting - Low Yields: If yields are low, ensure the purity of the starting materials. The addition of a catalytic amount of acid may be beneficial. For microwave synthesis, optimizing the temperature and irradiation time is crucial; excessive heating can lead to decomposition.
-
Troubleshooting - Impure Product: The primary impurity is often unreacted starting material. A thorough washing of the precipitated product with a cold solvent in which the product is sparingly soluble is recommended. Recrystallization is an effective final purification step.
Conclusion
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a robust and versatile method for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones. The advent of microwave-assisted organic synthesis has significantly enhanced the efficiency of this transformation, offering a green chemistry approach with reduced reaction times and often improved yields. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and development with the necessary tools to confidently synthesize these valuable heterocyclic scaffolds for their research endeavors.
References
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Development of Tetrahydro-Indazolone Based Human Neutrophil Elastase (HNE) Inhibitors: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for the development of Human Neutrophil Elastase (HNE) inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory diseases.
Introduction: The Rationale for HNE Inhibition
Human Neutrophil Elastase (HNE) is a 30 kDa serine protease primarily found in the azurophilic granules of neutrophils.[1][2] This enzyme plays a crucial role in the innate immune response by degrading proteins of phagocytosed microorganisms. However, when released extracellularly in excess, HNE can cause significant tissue damage by degrading components of the extracellular matrix, such as elastin.[3] This uncontrolled proteolytic activity is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and some cancers.[2][4][5] Consequently, the development of potent and selective HNE inhibitors is a promising therapeutic strategy for these diseases.[6][7][8]
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has emerged as a novel and promising scaffold for the design of potent HNE inhibitors.[4][5] This guide will detail the synthesis, in vitro evaluation, and characterization of this class of compounds.
Part 1: Synthesis of a Tetrahydro-Indazolone Library
The synthesis of a diverse library of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives is crucial for establishing a robust structure-activity relationship (SAR). The general synthetic scheme involves the cyclization of a precursor to form the core scaffold, followed by diversification through acylation or alkylation reactions.[4]
It is important to note that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms.[4] As a result, acylation and alkylation reactions may yield a mixture of two isomers, which can often be separated and characterized using techniques like NMR spectroscopy.[4][5]
Protocol 1: General Synthesis of N-Acyl/Alkyl-1,5,6,7-tetrahydro-4H-indazol-4-ones
This protocol outlines the key steps for the synthesis of the tetrahydro-indazolone core and its subsequent derivatization.
Step 1: Synthesis of the 1-Phenyl-pyrazolocyclohexanone Intermediate
-
The synthesis begins with the cyclization of a suitable starting material to form the 1-phenyl-pyrazolocyclohexanone intermediate.[4] This reaction is typically carried out under standard cyclization conditions.
Step 2: Reductive Amination
-
The 1-phenyl-pyrazolocyclohexanone is then subjected to reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride to yield the 4-amino derivative.[4]
Step 3: Acylation/Alkylation of the Tetrahydro-Indazolone Core
-
To a solution of the 4-amino-1,5,6,7-tetrahydro-4H-indazolone in an anhydrous solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine).
-
Slowly add the desired acyl chloride or alkyl halide at room temperature.[4]
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-acyl/alkyl derivatives.
-
Characterize the final compounds by NMR and mass spectrometry.[2]
Caption: Synthetic workflow for the generation of a tetrahydro-indazolone library.
Part 2: In Vitro Evaluation of HNE Inhibitory Activity
The primary assessment of the synthesized compounds is their ability to inhibit HNE enzymatic activity. A fluorometric assay using a specific HNE substrate is a common and reliable method for this purpose.[1][9]
Protocol 2: Fluorometric Assay for HNE Inhibition
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)[9]
-
Fluorogenic HNE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[9]
-
Test compounds dissolved in DMSO
-
Known HNE inhibitor as a positive control (e.g., Sivelestat)[9]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compounds (typically in a final DMSO concentration of <1%).
-
Add the HNE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader (e.g., Ex/Em = 380/500 nm).[9]
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: HNE Inhibitory Activity
| Compound | IC50 (nM) | Ki (nM)[4] |
| Lead Compound 1 | 25 | 10 |
| Lead Compound 2 | 15 | 6 |
| Reference (Sivelestat) | 50 | 20 |
Mechanism of Inhibition Studies
To understand how the tetrahydro-indazolone derivatives inhibit HNE, kinetic experiments are performed. By measuring the initial reaction velocities at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. For competitive inhibitors, the lines will intersect on the y-axis.[4] Studies have shown that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives act as competitive HNE inhibitors.[4]
Caption: In vitro screening cascade for HNE inhibitors.
Part 3: Cellular Assays for Efficacy and Selectivity
While enzymatic assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of the lead compounds.
Protocol 3: Inhibition of HNE Release from Stimulated Neutrophils
This assay measures the ability of the inhibitors to block the activity of HNE released from stimulated neutrophils.[9]
Materials:
-
Freshly isolated human neutrophils
-
Cell culture medium (e.g., RPMI)
-
Neutrophil stimulant (e.g., phorbol 12-myristate 13-acetate, PMA)
-
Fluorogenic HNE substrate
-
Test compounds
-
96-well cell culture plate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Seed the isolated neutrophils in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds and incubate for 30-60 minutes.
-
Stimulate the neutrophils with PMA to induce degranulation and HNE release.
-
Add the fluorogenic HNE substrate to the wells.
-
Measure the fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated control without inhibitor and determine the IC50 values.[9]
Part 4: In Vivo Proof-of-Concept Studies
Promising lead compounds should be evaluated in relevant animal models of inflammatory diseases to assess their in vivo efficacy. An acute lung injury (ALI) model induced by lipopolysaccharide (LPS) is a commonly used model to study the effects of HNE inhibitors.[10][11]
Protocol 4: LPS-Induced Acute Lung Injury Mouse Model
Experimental Design:
-
Animals: Use a suitable mouse strain (e.g., C57BL/6).[12]
-
Groups:
-
Vehicle control
-
LPS + Vehicle
-
LPS + Test Compound (different dose levels)
-
LPS + Positive Control (e.g., a known HNE inhibitor)
-
-
Procedure:
-
Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal, oral, or intratracheal).
-
After a specified time, induce lung injury by intratracheal or intranasal administration of LPS.[10]
-
At a pre-determined time point post-LPS challenge (e.g., 24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Endpoint Analysis:
-
BALF Analysis: Measure total and differential cell counts (especially neutrophils), total protein concentration (as a marker of lung permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lung Histology: Perform H&E staining of lung tissue sections to assess inflammation, edema, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in lung homogenates as a marker of neutrophil infiltration.[12]
-
References
- 1. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 2. Synthesis and analytical characterization of new thiazol-2-(3H)-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biocytogen.com [biocytogen.com]
- 11. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
Application Notes & Protocols for Assessing the Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and evaluating the cytotoxic potential of a promising class of heterocyclic compounds: tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones. These notes are designed to move beyond simple procedural lists, offering insights into the rationale behind experimental design and providing robust, validated protocols for in vitro assessment.
Introduction: The Therapeutic Promise of Tetrazole-Indazolones
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Heterocyclic compounds are a particularly rich source for drug discovery, and among them, the tetrazole ring has emerged as a "privileged scaffold".[1] The tetrazole moiety is a bioisosteric analogue for carboxylic acid and amide groups, often enhancing metabolic stability, binding affinity, and overall pharmacological profiles of a molecule.[2][3][4]
When fused with other pharmacologically active cores, such as the 1,5,6,7-tetrahydro-4H-indazol-4-one system, the resulting compounds present a unique opportunity for therapeutic innovation. Recent studies have demonstrated that this specific chemical class exhibits notable cytotoxic activity against various cancer cell lines, marking them as candidates for further preclinical development.[5][6] This guide outlines the essential methodologies required to rigorously assess this cytotoxic activity, from initial screening to mechanistic elucidation.
Section 1: Synthesis and Mechanism of Action
Synthesis Overview
The synthesis of tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones is typically achieved through a key cyclocondensation reaction. The process, as described by Khlebniсova et al., involves the reaction of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with substituted phenylhydrazines.[5] This straightforward approach allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pleiades.online [pleiades.online]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Novel Spiro-Indolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed intramolecular cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones. This powerful transformation, a variant of the intramolecular Heck reaction, enables the efficient construction of complex spirocyclic frameworks, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products.[1]
Introduction: The Strategic Importance of Spiro-Indolones
Spirooxindoles and related spirocyclic structures are privileged motifs in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them ideal candidates for potent and selective interactions with biological targets. The intramolecular Heck reaction has emerged as a reliable and versatile method for constructing such complex molecular architectures, including the formation of congested tertiary and quaternary carbon centers.[4][5] This protocol focuses on the synthesis of a novel class of spiro-indolones through the cyclization of readily accessible N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones.
The Reaction Underpinning: The Intramolecular Heck Reaction Mechanism
The palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone proceeds via an intramolecular Heck reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7] The precise mechanistic pathway can be influenced by the choice of catalyst, ligands, additives, and reaction conditions.[4]
The catalytic cycle can be broadly described by the following key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species undergoes oxidative addition to the aryl halide (C-X bond) of the N-(2-halobenzyl) group, forming an arylpalladium(II) complex. The reactivity order for the halide is typically I > Br >> Cl.[8][9]
-
Migratory Insertion (Carbopalladation): The enamide double bond of the tetrahydro-indolone moiety coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.[10] This step is crucial as it forms the new carbon-carbon bond and sets the stereochemistry of the newly formed quaternary center. The regioselectivity of this step, favoring the formation of a five-membered spiro-ring (5-exo-trig cyclization), is generally preferred over a six-membered ring (6-endo-trig cyclization) due to more favorable transition state energetics for smaller ring formations.[8][11]
-
β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes β-hydride elimination to generate the cyclized product and a hydridopalladium(II) complex.
-
Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle of the Intramolecular Heck Reaction.
Critical Experimental Parameters and Their Rationale
The success of the intramolecular Heck cyclization is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Choices | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | The ligand stabilizes the Pd(0) catalyst, influences its reactivity, and can control chemo- and regioselectivity.[12] For asymmetric variants, chiral ligands like BINAP are employed.[13] |
| Base | Et₃N, K₂CO₃, Ag₂CO₃ | The base is crucial for the reductive elimination step to regenerate the Pd(0) catalyst. Silver salts can also act as halide scavengers, promoting a cationic pathway which can sometimes enhance reactivity or alter selectivity.[11] |
| Solvent | DMF, DMA, Acetonitrile, Toluene | A polar aprotic solvent is generally preferred to facilitate the dissolution of the reactants and catalyst system. |
| Temperature | 80-120 °C | The reaction often requires heating to promote oxidative addition and other steps in the catalytic cycle. |
| Substrate Halide | Iodo > Bromo >> Chloro | The C-X bond strength dictates the ease of oxidative addition, with iodides being the most reactive.[8] |
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed intramolecular cyclization of an N-(2-iodobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone.
Materials:
-
N-(2-iodobenzyl)-4,5,6,7-tetrahydro-4-indolone (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Caption: Figure 2. Experimental Workflow for the Intramolecular Heck Cyclization.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the N-(2-iodobenzyl)-4,5,6,7-tetrahydro-4-indolone (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can deactivate the catalyst.
-
Base Addition: After bringing the mixture back to room temperature under an inert atmosphere, add triethylamine (2.0 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-indolone.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Trustworthiness and Self-Validation
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The appearance of a new, typically less polar spot (the product) and the disappearance of the starting material spot will indicate reaction progression.
Troubleshooting:
-
No Reaction: Ensure the inert atmosphere is maintained and that all reagents and solvents are anhydrous. The palladium catalyst may have been deactivated by oxygen. Consider using a more reactive halide (iodo instead of bromo).
-
Low Yield: Optimize the reaction temperature, base, or ligand. A different ligand, such as P(o-tol)₃, may improve the yield. The formation of palladium black indicates catalyst decomposition; a ligand that better stabilizes the catalyst may be necessary.
-
Side Product Formation: Biaryl coupling can sometimes occur, especially under ligandless conditions.[12] Ensuring an adequate ligand-to-palladium ratio can suppress this side reaction.
Product Characterization: Unambiguous characterization of the final product is essential. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivity of the spirocyclic skeleton.
Conclusion
The palladium-catalyzed intramolecular Heck reaction is a robust and efficient method for the synthesis of novel spiro-indolones from N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolones. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and selectivity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers exploring the synthesis of these and related complex heterocyclic structures for applications in drug discovery and development.
References
- 1. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed asymmetric (6+2) dipolar cyclization for medium-sized spirooxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. [PDF] Application of intramolecular Heck reactions for forming congested quaternary carbon centers in complex molecule total synthesis | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
The Strategic Synthesis of Novel GABA-A Receptor Agonists from 4,5,6,7-Tetrahydroindol-4-one Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a paramount target in neuropharmacology for the development of anxiolytics, sedatives, and anticonvulsants. The modulation of this receptor by synthetic ligands offers a powerful avenue for therapeutic intervention. This document provides a comprehensive guide to the strategic use of the 4,5,6,7-tetrahydroindol-4-one scaffold as a versatile starting material for the synthesis of potent and selective GABA-A receptor agonists. We will delve into the rationale behind its selection, detailed synthetic protocols for core formation and functionalization, and a plausible pathway to a known GABA-A agonist, CP-409,092, to illustrate the practical application of these methods.
Introduction: The 4,5,6,7-Tetrahydroindol-4-one Core - A Privileged Scaffold for CNS Drug Discovery
The 4,5,6,7-tetrahydroindol-4-one moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for the presentation of pharmacophoric features, making it an ideal starting point for the design of novel central nervous system (CNS) active agents. Notably, this core is found in the GABA-A partial agonist CP-409,092, a compound developed for the treatment of anxiety.[1][2] The presence of a ketone and a pyrrole nitrogen within the tetrahydroindolone structure offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold: 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
A reliable and scalable synthesis of the core scaffold is the essential first step. The Paal-Knorr pyrrole synthesis is a classic and highly effective method for constructing the pyrrole ring of the tetrahydroindolone system from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4]
Protocol 1: Paal-Knorr Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
This protocol describes the synthesis of the 2-methyl substituted tetrahydroindolone core, a key intermediate for the synthesis of CP-409,092.
Reaction Scheme:
A schematic of the Paal-Knorr synthesis.
Materials:
-
Cyclohexane-1,3-dione
-
Chloroacetone
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the 1,4-dicarbonyl intermediate: In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) in ethanol. Add chloroacetone (1.1 equivalents) and a catalytic amount of a nejUTRAL base like sodium bicarbonate. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up of the intermediate: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-oxopropyl)cyclohexane-1,3-dione. This intermediate can be used in the next step without further purification.
-
Paal-Knorr Cyclization: Dissolve the crude 1,4-dicarbonyl intermediate in ethanol in a round-bottom flask. Add an excess of ammonium hydroxide solution (5-10 equivalents). Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the aqueous residue with concentrated hydrochloric acid, which may cause the product to precipitate. Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.[5]
Functionalization of the Tetrahydroindolone Core: Synthesis of a GABA-A Agonist
With the core scaffold in hand, the next strategic step is its functionalization to introduce the pharmacophoric elements necessary for GABA-A receptor agonism. A key transformation is the N-alkylation of the indole nitrogen.[6]
Proposed Synthetic Route to CP-409,092
The structure of CP-409,092 reveals a 3-(aminomethyl)benzoyl group attached to the indole nitrogen. A plausible retrosynthetic analysis suggests that this side chain can be introduced via N-alkylation of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one with a suitable electrophile.
Retrosynthetic analysis of CP-409,092.
Protocol 2: N-Alkylation of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
This protocol outlines a general procedure for the N-alkylation of the tetrahydroindolone core, which is a critical step in the synthesis of CP-409,092 and other analogs.
Materials:
-
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
-
3-(Bromomethyl)benzonitrile (or other suitable electrophile)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1 equivalent) in anhydrous DMF dropwise to the cooled suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the indole will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 3-(bromomethyl)benzonitrile (1.1 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-alkylated product.
Protocol 3: Conversion of the Nitrile to the Amine (Final Step to CP-409,092)
The final step in the synthesis of CP-409,092 involves the reduction of the nitrile group to a primary amine.
Reaction Scheme:
Reduction of the nitrile to the primary amine.
Materials:
-
N-(3-(cyanomethyl)benzyl)-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure (using LiAlH₄):
-
Reduction: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the N-alkylated nitrile (1 equivalent) in anhydrous THF. Cool the solution to 0 °C. Carefully add lithium aluminum hydride (2-3 equivalents) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir the mixture at room temperature for 1 hour.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of dichloromethane and methanol, possibly with a small amount of ammonium hydroxide to prevent streaking) or by recrystallization to yield the final product, CP-409,092.
Data Summary and Characterization
The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.
| Compound | Expected Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |
| 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one | 149.19 | ¹H NMR: Signals for the methyl group, the pyrrole proton, and the aliphatic protons of the cyclohexanone ring. IR: C=O stretch. |
| N-(3-(cyanomethyl)benzyl)-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one | 294.37 | ¹H NMR: Appearance of signals for the benzylic protons and the aromatic protons. IR: C≡N stretch. |
| CP-409,092 | 297.35 | ¹H NMR: Disappearance of the nitrile signal and appearance of a broad singlet for the -NH₂ protons. MS (ESI+): [M+H]⁺ at m/z 298.36. |
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydroindol-4-one scaffold represents a highly valuable and versatile platform for the synthesis of novel GABA-A receptor agonists. The synthetic strategies outlined in this application note, from the construction of the core through the Paal-Knorr reaction to its functionalization via N-alkylation, provide a robust framework for the generation of diverse chemical libraries for screening and lead optimization. The presented plausible synthesis of CP-409,092 serves as a practical example of how these methodologies can be applied to create potent CNS-active agents. Future work in this area could focus on the synthesis of a wider range of analogs by varying the substituents on the tetrahydroindolone core and by exploring different side chains to probe the structure-activity relationships at the GABA-A receptor in greater detail.
References
- 1. medkoo.com [medkoo.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-5(1H)-indazolone
Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-5(1H)-indazolone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield. We will delve into the mechanistic underpinnings of the reaction, provide direct answers to frequent experimental issues, and offer a validated protocol as a reliable starting point.
Section 1: Understanding the Core Synthesis and Key Challenges
The most prevalent and practical route to this compound and its derivatives is the condensation reaction between a 1,3-cyclohexanedione precursor and a hydrazine source. This reaction, a variation of the Paal-Knorr synthesis, is robust but requires careful control of conditions to maximize the yield of the desired product.
The fundamental challenge in this synthesis is managing the formation of regioisomers and tautomers. The indazolone scaffold can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1][2] The ratio of these forms in the final product mixture is highly dependent on reaction conditions such as solvent polarity and the type of reagents used.[2] Inadequate control can lead to a mixture that is difficult to separate, thereby reducing the isolated yield of the target compound.
Core Reaction Mechanism
The reaction proceeds via an initial condensation of hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic indazolone ring system.
Caption: Generalized workflow for indazolone synthesis.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I troubleshoot this?
A low yield is the most common complaint and typically stems from one of three areas: incomplete reaction, formation of side products, or significant loss during workup and purification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Detailed Explanation:
-
Incomplete Reaction: If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. The activity of the catalyst is also crucial; for instance, using an inexpensive and reusable catalyst like Amberlyst A-21 has been shown to produce good yields under mild conditions.[3]
-
Side Products/Isomers: The presence of multiple, hard-to-separate spots on a Thin Layer Chromatography (TLC) plate often indicates the formation of regioisomers.[4] The reaction of substituted hydrazines with unsymmetrical diketones is particularly prone to this. Optimizing temperature and solvent can influence the regioselectivity.
-
Purification Loss: If the reaction appears clean but the isolated yield is poor, the issue likely lies in the workup. The product may be partially soluble in the wash solvents, or the chosen recrystallization solvent may be suboptimal. Ensure the pH is appropriately adjusted during aqueous workup to ensure the product is in its least soluble form.
Q2: My NMR spectrum is complex, suggesting a mixture of products. How can I confirm the presence of tautomers?
The presence of two tautomers, 1H- and 2H-indazole, is a known characteristic of this heterocyclic system.[1] This complexity is often observable in NMR spectroscopy.
-
¹H NMR: You may observe two distinct sets of signals for the N-H proton and adjacent C-H protons. The chemical shifts for protons on the pyrazole ring will differ between the two tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring are particularly sensitive to the tautomeric form. For example, in methyl-substituted indazoles, the C3 carbon signal can differ by as much as 9-10 ppm between the 1H and 2H tautomers.[1]
To manage this, you can attempt to favor the formation of one tautomer. The 1H tautomer is generally more stable.[1] Running the reaction in different solvents can alter the equilibrium between the two forms.[2]
Q3: The reaction is very slow and gives a poor yield. Could my starting materials be the issue?
Absolutely. The purity of the starting 1,3-cyclohexanedione and hydrazine is paramount.
-
1,3-Cyclohexanedione: This diketone can exist in equilibrium with its enol form. Ensure you are using a high-purity reagent.
-
Hydrazine Hydrate: Hydrazine hydrate is a strong reducing agent and can degrade over time if not stored properly. Use a fresh bottle or distill it before use for best results. Substituted hydrazines can be even less stable.
Section 3: Validated High-Yield Experimental Protocol
This protocol is based on a greener, single-pot synthesis method that has been reported to produce good yields of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives.[3] It utilizes a recyclable solid acid catalyst, simplifying the workup.
Materials & Equipment:
-
1,3-Cyclohexanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Amberlyst A-21 catalyst (10 mol%)
-
Isopropyl alcohol (i-PrOH) as solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq), isopropyl alcohol, and Amberlyst A-21 (10 mol%).
-
Reagent Addition: Begin stirring the mixture and add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (typically 3-5 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the Amberlyst A-21 catalyst (which can be washed, dried, and reused).[3]
-
Isolation: Remove the solvent (i-PrOH) from the filtrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the most common starting materials for this synthesis?
-
Q: Which analytical techniques are best for characterizing the final product?
-
A combination of techniques is recommended for unambiguous structure confirmation. These include ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular weight.[1]
-
-
Q: Can this reaction be performed under metal-free conditions?
-
Yes, the primary condensation reaction does not require a metal catalyst. Methods using solid acid catalysts like Amberlyst A-21 are considered "green" as they avoid heavy metals and allow for catalyst recycling.[3]
-
Section 5: Summary of Reaction Conditions and Reported Yields
| Starting Materials | Catalyst / Conditions | Solvent | Yield (%) | Reference |
| 1,3-Cyclohexanedione, Hydrazine | Amberlyst A-21, Reflux | i-PrOH | Good | [3] |
| Substituted Cyclohexanone, Hydrazine | Acid medium (H+) | MeOH | Not specified | [1] |
| α-Tetralone, Phenylhydrazine | Sodium metal, Reflux | Ethanol | Not specified | [5] |
| 2-Nitrobenzyl alcohol, Amines | UV light, CO₂ atmosphere | Not specified | Not specified | [6] |
Note: "Good" yields are reported qualitatively in the source. Specific percentages often depend on the exact substrates used.
References
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1(H)-indazol-5-one Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1(H)-indazol-5-one derivatives. This guide is designed to provide practical, field-proven insights into the purification of this important class of heterocyclic compounds. The unique structural features of the tetrahydroindazolone core, including its ketone functionality and the potential for tautomerism, can present specific challenges during isolation and purification. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compounds in a direct question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: This is a common issue, often caused by residual solvent or the presence of impurities that act as a eutectic mixture, depressing the melting point.
-
Initial Step - High Vacuum & Gentle Heating: First, ensure all volatile solvents are removed by placing the crude oil under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious to avoid thermal degradation.
-
Solvent Trituration: If the oil persists, trituration is an effective technique. This involves stirring the oil with a non-polar solvent in which your product is insoluble (or poorly soluble), but the impurities are soluble. Hexanes, diethyl ether, or a mixture of the two are excellent starting points. The goal is to "wash" the impurities out of the oil, which will often induce crystallization of your product.
-
If Trituration Fails - Column Chromatography: If the product remains an oil, it must be purified by column chromatography. The oil can be directly loaded onto the column by pre-adsorbing it onto a small amount of silica gel. Dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel to create a free-flowing powder, and gently evaporate the solvent before loading it onto the column.
Question 2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. What's causing this?
Answer: Streaking is typically caused by interactions between the compound and the stationary phase (silica gel), often due to the compound's acidic or basic nature. The indazole moiety has both a weakly acidic N-H proton and basic nitrogen atoms.
-
The Cause: Standard silica gel is slightly acidic and can strongly interact with basic compounds, causing poor separation and streaking. The ketone group in the 5-position can also contribute to strong binding.
-
The Solution - Mobile Phase Modification: To mitigate this, you can modify your mobile phase.
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or a few drops of ammonium hydroxide to your solvent system. This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.
-
For Acidic Compounds: If your derivative has acidic functional groups, adding a small amount of acetic acid or formic acid (~0.1-1%) can improve peak shape.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds that perform poorly on silica.
Question 3: After purification, my NMR spectrum shows two distinct sets of peaks, suggesting a mixture. What is the likely cause?
Answer: The most probable cause is the presence of tautomers. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[1][2] The equilibrium between these forms can be influenced by the solvent, temperature, and pH.[1]
-
Identification: The ratio of these tautomers might change depending on the NMR solvent used (e.g., CDCl₃ vs. DMSO-d₆).[2] Running the NMR at a different temperature may also alter the equilibrium or cause coalescence of the peaks if the exchange is fast enough.
-
Purification Challenge: Separating tautomers by chromatography is often difficult or impossible because they rapidly interconvert on the column. The goal should be to confirm that the "impurity" is indeed a tautomer and not a stable, separable isomeric byproduct (e.g., from an N-alkylation reaction that occurred at both N1 and N2 positions).[1]
-
Confirmation & Action:
-
Acquire spectra in different solvents to observe shifts in the isomer ratio.
-
Use 2D NMR techniques (like COSY and HSQC) to confirm that both sets of peaks belong to structurally related compounds.
-
If confirmed as tautomers, the material can often be considered "pure" for subsequent synthetic steps, as the equilibrium will persist. Document the observed ratio in your characterization data.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 4,5,6,7-tetrahydro-1(H)-indazol-5-one derivatives?
A1: A two-stage approach is most effective:
-
Flash Column Chromatography: This is the workhorse for removing major impurities, such as unreacted starting materials or byproducts from the reaction. A typical starting point for the mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[3]
-
Recrystallization: After chromatography, recrystallization is ideal for achieving high purity and obtaining crystalline material suitable for analysis (e.g., X-ray crystallography, melting point).
Q2: How do I choose an appropriate solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. The table below provides a starting point for solvent screening.
| Solvent System | Polarity | Boiling Point (°C) | Common Impurities Solubilized | Notes |
| Ethanol/Water | High | 78-100 | Polar impurities, salts | Excellent for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Ethyl Acetate/Hexanes | Medium | 69-77 | Non-polar grease, starting materials | A very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity persists. |
| Dichloromethane/Hexanes | Low-Medium | 40-69 | Non-polar impurities | Good for less polar derivatives. Be aware of the low boiling point of dichloromethane. |
| Isopropanol | Medium | 82 | General impurities | A good single-solvent option to try if binary systems are problematic. |
Q3: How can I effectively monitor the purity of my compound?
A3: A combination of techniques is essential for reliable purity assessment:
-
Thin-Layer Chromatography (TLC): The quickest method for monitoring reaction progress and column fractions. Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can help identify non-UV active impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is typically used. Mobile phases often consist of methanol/water or acetonitrile/water mixtures, sometimes with acid or base modifiers.[4] Detection at 220 nm or 254 nm is common.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities.[7] The presence of unexpected signals can indicate residual solvents or byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Methodology & Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your crude tetrahydroindazolone derivative.
Caption: Decision tree for purification of tetrahydroindazolone derivatives.
References
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. Determination of tetrahydrozoline hydrochloride and fluorometholone in pharmaceutical formulations by HPLC and derivative UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. "High performance liquid chromatography analysis of tetrahydrozoline hy" by M.-C. Huang, H.-O. Ho et al. [jfda-online.com]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indazolone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of indazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As the indazolone scaffold is a privileged structure in medicinal chemistry, mastering its synthesis is crucial for the development of novel therapeutics.[1] This document provides in-depth, evidence-based guidance in a direct question-and-answer format, moving from general questions to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the strategic planning of indazolone synthesis.
Q1: What are the primary synthetic strategies for preparing indazolone derivatives?
There are several robust methods for constructing the indazolone core, each with distinct advantages. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key approaches include:
-
Photochemical Cyclization: A modern and efficient method that often proceeds under mild conditions. This strategy typically involves the UV light-activated reaction of o-nitrobenzyl alcohols with primary amines to form 2-N-substituted indazolones.[1][2] This approach is valued for its operational simplicity and compatibility with aqueous media.[3]
-
Reductive N-N Bond Formation: This metal-free approach offers an alternative pathway using reagents like B₂(OH)₄ to mediate the reductive cyclization, accommodating a wide range of both aliphatic and aromatic amines under mild conditions.[3]
-
Base-Mediated Cyclization: A concise, one-step route from primary alkyl amines and o-nitrobenzyl alcohols can be achieved through a base-mediated conversion, which generates a reactive o-nitrosobenzaldehyde intermediate in situ.[3]
-
Transition-Metal Catalyzed Cyclizations: Various methods employ catalysts to facilitate the key C-N or N-N bond-forming steps. These include copper-mediated intramolecular C–N bond formation from 2-halobenzohydrazides and rhodium-catalyzed C–H activation/C–N bond formation.[1]
-
Friedel-Crafts Cyclization: This classical approach can be used for indazolone formation, sometimes employing masked N-isocyanate precursors to facilitate the intramolecular cyclization.[3]
Q2: How do I select the optimal solvent for my reaction?
Solvent selection is critical as it influences reactant solubility, reaction rate, and even product selectivity. There is no single "best" solvent; the choice is highly dependent on the specific synthetic route.
For the photochemical synthesis of indazolones from o-nitrobenzyl amides and primary amines, a survey of different solvents revealed that acetonitrile was the most suitable, providing higher yields compared to THF, n-BuOH, or methanol.[1] However, other photochemical methods have been successfully developed in aqueous media, offering a greener alternative.[3] For other cyclization types, polar aprotic solvents like DMF or DMSO are common, particularly for reactions involving metal catalysts or strong bases.
The key is to perform a solvent screen during the initial optimization phase. Start with the solvent reported in a similar literature procedure and then explore alternatives with varying polarities and proticities to empirically determine the best conditions for your specific substrates.
Q3: What is the role of temperature and how can it be optimized?
Temperature is a critical parameter that directly controls the reaction kinetics.
-
Effect on Rate: Increasing the temperature generally increases the reaction rate, leading to shorter reaction times.
-
Effect on Selectivity: Elevated temperatures can sometimes lead to the formation of undesired side products or decomposition of starting materials or products.[4] For instance, in one study on indazole synthesis, yields increased as the temperature was raised to 110 °C, but decreased at higher temperatures due to an increase in side reactions.[4]
Optimization Strategy:
-
Start the reaction at the temperature suggested in a relevant literature precedent. If none is available, room temperature is a safe starting point for many modern synthetic methods.
-
If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C steps) while monitoring the reaction progress by TLC or LC-MS.
-
Analyze the crude reaction mixture at each temperature to check for the appearance of new impurity spots. The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe, with the cleanest reaction profile.
Q4: For photochemical reactions, what are the key parameters to consider?
Photochemical reactions introduce unique variables that must be carefully controlled for reproducibility and efficiency.
-
Wavelength: The wavelength of the UV light source must overlap with the absorbance spectrum of the starting material (e.g., the o-nitrobenzyl alcohol derivative) to ensure efficient photoactivation. UV lamps with an emission maximum at 365 nm are commonly used for these transformations.[5]
-
Reaction Time: Unlike thermal reactions, extending the irradiation time indefinitely is not always beneficial. Over-irradiation can lead to the decomposition of the desired product. It is crucial to monitor the reaction and stop it once the starting material is consumed. Some modern protocols have reduced reaction times from 24 hours to as little as 3 hours.[1]
-
Substrate Concentration: The concentration of the reactants can affect the efficiency of light absorption. If the solution is too concentrated, light may not penetrate the entire reaction volume, leading to incomplete conversion.
-
Quantum Yield: This intrinsic property of the reaction reflects its efficiency. While not a parameter you can typically adjust, understanding that some photochemical processes are inherently more efficient than others is important. The presence of quenchers (impurities that intercept the excited state) can dramatically lower the effective quantum yield and stall the reaction.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is one of the most common experimental hurdles. A systematic approach is required to diagnose the root cause.
| Possible Cause | Underlying Rationale & Causality | Recommended Solution |
| Inefficient Reagent Stoichiometry | The reaction may require an excess of one reagent to drive the equilibrium towards the product. For example, in the photochemical synthesis from o-nitrobenzyl alcohol derivatives and primary amines, using a 2.5-fold excess of the alcohol derivative was found to be optimal.[1][5] | Systematically vary the molar ratio of your reactants (e.g., 1:1, 1:1.5, 1:2.5) to find the optimal stoichiometry for your specific substrates. Monitor the consumption of the limiting reagent. |
| Catalyst Inactivity (for catalyzed reactions) | Transition metal catalysts can be sensitive to air, moisture, or impurities in the reagents or solvent. Amine or other coordinating functional groups on the substrate can sometimes poison the catalyst.[6] | Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, consider using a different ligand, a more robust catalyst, or a catalyst-free synthetic route if available.[3][6] |
| Inadequate Light Source (for photochemical reactions) | The lamp's intensity may have decreased over time, or the chosen wavelength may not be optimal for exciting the substrate. Light can also be absorbed by the reaction vessel or colored impurities. | Verify the output and wavelength of your UV lamp. Use a quartz reaction vessel, as standard borosilicate glass (Pyrex) will absorb a significant portion of UV light below ~300 nm. Ensure solvents and reagents are colorless. |
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate indicates a loss of selectivity.
| Possible Cause | Underlying Rationale & Causality | Recommended Solution |
| Sub-optimal Reaction Temperature | As discussed in the FAQ, high temperatures can activate alternative reaction pathways, leading to the formation of thermal decomposition products or isomers.[4] | Perform the reaction at a lower temperature. While this may increase the required reaction time, it often results in a cleaner reaction profile and simplifies purification. |
| Formation of Regioisomers | In many heterocyclic syntheses, cyclization can occur at different positions, leading to isomers (e.g., 1H- vs. 2H-indazoles). This is often governed by a delicate balance of electronic and steric factors, which can be influenced by the solvent and base.[7][8] | To improve regioselectivity, screen different solvents and bases. For instance, in N-alkylation reactions to form 1H-indazoles, using sodium hydride in an aprotic solvent like THF is often effective.[7] |
| Dehalogenation of Substrates (Photochemical) | Aryl halides can be susceptible to photocleavage, especially under prolonged UV irradiation. This can be a significant issue when halogenated indazolones are the target.[5] | Employ recently developed protocols that are specifically shown to be compatible with halide-substituted substrates. These methods often use optimized conditions (e.g., specific solvents, shorter reaction times) to minimize this side reaction.[1] |
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the chemical properties of the indazolone core.
| Possible Cause | Underlying Rationale & Causality | Recommended Solution |
| Significant Tailing on Silica Gel Column | The basic nitrogen atoms in the indazolone ring can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction disrupts the chromatographic process, leading to broad, tailing peaks and poor separation.[9] | Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent. This base will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[9] |
| Poor Separation of Product and Impurities | The polarity of the product and a key impurity may be too similar for effective separation with a standard solvent system. | 1. Modify the Solvent System: Experiment with different eluent combinations (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Change the Stationary Phase: For basic compounds like indazolones, switching from acidic silica gel to neutral or basic alumina can provide a different selectivity profile and improve separation.[9] |
| Product is an Oil or Fails to Crystallize | The presence of minor impurities can inhibit crystallization. Some compounds are also inherently difficult to crystallize. | 1. Acid-Base Extraction: If your product has a basic handle, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with a dilute aqueous acid (e.g., 1 M HCl) to protonate your product into the aqueous layer, wash away neutral impurities, then basify the aqueous layer and re-extract your purified product.[9] 2. Salt Formation: Consider forming a salt (e.g., hydrochloride or tosylate) of your product. Salts are often highly crystalline even when the freebase is an oil. |
Part 3: Experimental Protocols & Data
Protocol 1: Photochemical Synthesis of 2-N-Substituted Indazolones
This protocol is adapted from a rapid, halide-compatible method.[1]
-
Reaction Setup: In a quartz reaction tube, dissolve the primary amine (0.3 mmol, 1.0 equiv) and the o-nitrobenzyl alcohol derivative (0.75 mmol, 2.5 equiv) in the chosen solvent (6 mL).
-
Degassing (Optional but Recommended): Bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.
-
Irradiation: Seal the tube and place it in a photochemical reactor equipped with a 365 nm UV lamp. Ensure the reaction is stirred continuously.
-
Monitoring: Follow the consumption of the primary amine by TLC or LC-MS. Typical reaction times are 3-24 hours.[1]
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indazolone derivative.
Data Table 1: Example of Reaction Condition Optimization
The following table, adapted from the data presented by Zhu et al. (2019), illustrates the systematic optimization of a photochemical indazolone synthesis.[5]
| Entry | Solvent | Light Source | Temp (°C) | Ratio (Alcohol/Amine) | Time (h) | Yield (%) |
| 1 | Methanol | 365 nm UV | R.T. | 2.5:1 | 3 | 52 |
| 2 | THF | 365 nm UV | R.T. | 2.5:1 | 3 | 65 |
| 3 | n-BuOH | 365 nm UV | R.T. | 2.5:1 | 3 | 71 |
| 4 | Acetonitrile | 365 nm UV | R.T. | 2.5:1 | 3 | 82 |
| 5 | Acetonitrile | 254 nm UV | R.T. | 2.5:1 | 3 | 45 |
| 6 | Acetonitrile | Blue LED | R.T. | 2.5:1 | 3 | <10 |
| 7 | Acetonitrile | 365 nm UV | 50 | 2.5:1 | 3 | 80 |
| 8 | Acetonitrile | 365 nm UV | R.T. | 1.5:1 | 3 | 68 |
R.T. = Room Temperature. Data is illustrative of optimization trends.
Part 4: Visualization Diagrams
Troubleshooting Workflow for Low Product Yield
Caption: Workflow for diagnosing low product yield.
Decision Tree for Product Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- 1. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazolone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and halide compatible synthesis of 2- N -substituted indazolone derivatives via photochemical cyclization in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02466B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"troubleshooting low yields in Paal-Knorr type synthesis of fused heterocycles"
Topic: Troubleshooting Low Yields in Paal-Knorr Type Synthesis of Fused Heterocycles Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering challenges, particularly low yields, during the synthesis of fused pyrroles, furans, and thiophenes. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a robust framework for future experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the 1,4-dicarbonyl starting material. What are the primary causes and how can I fix it?
Low conversion is a common hurdle, often attributable to suboptimal reaction conditions or insufficient reactivity of the starting materials.
Underlying Causes & Corrective Actions:
-
Insufficiently Activated Conditions: The traditional Paal-Knorr reaction often requires thermal energy and/or acid catalysis to proceed efficiently.[1] If the reaction is sluggish at room temperature, a systematic approach to optimization is necessary.
-
Thermal Conditions: Gradually increase the reaction temperature. However, be aware that prolonged heating can degrade sensitive substrates, leading to polymerization.[1][2]
-
Catalysis (Pyrrole/Furan Synthesis): The choice and concentration of the acid catalyst are critical. For pyrrole synthesis, weakly acidic conditions are generally preferred; acetic acid is a common and effective choice to accelerate the reaction.[3][4] For furan synthesis, protic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, Sc(OTf)₃) are required.[2][5] If conversion is low, consider a modest increase in catalyst loading or switching to a more effective catalyst system (see table below).
-
-
Poorly Reactive Substrates: Steric hindrance or electronic effects can dramatically reduce reaction rates.
-
Sterically Hindered Dicarbonyls: Substrates with bulky groups near the carbonyls can impede the necessary intramolecular cyclization. More forceful conditions, such as higher temperatures or the use of microwave irradiation, may be required.
-
Electron-Deficient Amines (Pyrrole Synthesis): Amines bearing strong electron-withdrawing groups are less nucleophilic and may react very slowly.[1][6] To overcome this, you may need to increase the reaction temperature, extend the reaction time, or switch to a more potent catalytic system.
-
-
Modern Solution: Microwave-Assisted Synthesis: Microwave irradiation has emerged as a superior alternative to conventional heating. It offers rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and significantly improve yields, often under milder overall conditions.[7][8][9] If you are facing low conversion with conventional heating, switching to a microwave-assisted protocol is a highly recommended first step.
Q2: I'm attempting a pyrrole synthesis, but my main product is the corresponding furan. How can I suppress this major side reaction?
This is the most common side reaction in Paal-Knorr pyrrole synthesis.[1] It occurs because the 1,4-dicarbonyl compound undergoes acid-catalyzed self-condensation to form the furan before it can react with the amine.[6]
Causality & Prevention Strategy:
The formation of a furan versus a pyrrole is a classic case of competing reaction pathways, governed primarily by pH.
-
The Problem: Strongly acidic conditions (pH < 3) favor the furan synthesis pathway.[3][4][10] The acid protonates a carbonyl, facilitating intramolecular attack by the enol of the other carbonyl, leading to cyclization and dehydration.[2][5]
-
The Solution: Control the acidity. To favor pyrrole formation, the reaction should be run under neutral or weakly acidic conditions (pH > 3).[4][10]
-
Avoid Strong Acids: Do not use amine hydrochloride salts or strong protic acids.
-
Use Weak Acids: Employ a weak acid like glacial acetic acid, which can catalyze the reaction without promoting significant furan formation.[4]
-
Increase Amine Concentration: Using an excess of the primary amine can help push the equilibrium towards the desired hemiaminal formation, outcompeting the furan cyclization pathway.[1]
-
Below is a diagram illustrating the competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of N-unsubstituted Tetrahydroindol-4-ones
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-unsubstituted tetrahydroindol-4-ones. This class of compounds, while synthetically valuable, is frequently beset by poor aqueous and organic solubility, posing significant hurdles in screening, formulation, and bioassays.[1] This guide provides a structured, in-depth approach to diagnosing and overcoming these solubility challenges, grounded in established physicochemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are my N-unsubstituted tetrahydroindol-4-ones poorly soluble?
A1: The solubility of these compounds is governed by a delicate balance between two key factors:
-
High Crystal Lattice Energy: The planar indole core, coupled with the polar ketone group and the N-H bond capable of hydrogen bonding, facilitates strong intermolecular interactions (hydrogen bonds and π-π stacking) in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in a high melting point and low solubility.[2] Tactics to improve solubility often focus on disrupting these intermolecular interactions.[2]
-
Molecular Characteristics: The N-unsubstituted tetrahydroindol-4-one scaffold possesses both a hydrogen bond donor (N-H) and acceptor (C=O), but also a large, rigid hydrophobic surface. This dual nature can lead to poor solvation in both polar and non-polar solvents.
Q2: I'm just starting. What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2: This is a critical distinction.[3]
-
Kinetic Solubility is typically measured in early discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[4][5] The resulting value represents the concentration before the compound precipitates out of a supersaturated solution and is often higher than the thermodynamic solubility.[3][6] This measurement is fast and useful for high-throughput screening.[4][5]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4][5] This value is more relevant for formulation and late-stage development as it represents the most stable state.[5][6]
Recommendation: Start with kinetic solubility for initial screening. If a compound is promising but has low kinetic solubility, a thermodynamic solubility measurement is essential to understand the true challenge.[5]
Q3: My compound is insoluble in aqueous buffers. How can I leverage pH to improve its solubility?
A3: The N-unsubstituted secondary amine in the tetrahydroindole ring is weakly basic. By lowering the pH, you can protonate this nitrogen, forming a positively charged species that is significantly more soluble in water.[7][8] This relationship is described by the Henderson-Hasselbalch equation .[9][10][11]
Key Principles:
-
pKa is Crucial: You must know the pKa of the conjugate acid (the protonated amine) of your compound. For many weakly basic drugs, salt formation is a common and effective method to increase solubility and dissolution rates.[12][13][14]
-
The "Two pH Unit" Rule: To ensure the majority of the compound is in its soluble, ionized form, the pH of the solution should be at least two units below the pKa of the conjugate acid.[13][15]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow for pH-dependent solubility testing.", fontname="Arial", fontsize=10]; enddot Caption: Workflow for pH-dependent solubility testing.
Q4: pH modification helped, but not enough. What are co-solvents and how do I use them?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[16] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.[16][]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
|---|---|---|
| Ethanol | 5-40% | Generally well-tolerated. |
| Propylene Glycol (PG) | 10-60% | Common in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 400) | 10-50% | Can also act as a solubilizer. |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% | Strong solubilizer, but potential toxicity. |
| Dimethyl Sulfoxide (DMSO) | <10% (for bioassays) | Excellent solubilizer, but can be toxic to cells. |
Protocol: Co-solvent Screening
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in PG).
-
Create a series of aqueous buffers (e.g., PBS, pH 7.4).
-
In separate vials, prepare different co-solvent/buffer ratios (e.g., 10:90, 20:80, 30:70 v/v).
-
Spike a small volume of the compound stock solution into each co-solvent/buffer mixture.
-
Equilibrate the samples (e.g., shake for 24 hours at a controlled temperature).
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Q5: I've heard about cyclodextrins. How do they work and when should I consider them?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your tetrahydroindol-4-one, within their cavity, forming an "inclusion complex."[18][20][21] This complex effectively hides the hydrophobic part of your molecule from the aqueous environment, dramatically increasing its apparent solubility.[18][21]
When to Use Cyclodextrins:
-
When pH modification and co-solvents are insufficient or incompatible with your experimental system (e.g., cell-based assays sensitive to organic solvents).
-
For improving dissolution rates and bioavailability in formulation development.[19][22]
Common Types:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used in pharmaceutical applications.[19]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and can be used for parenteral formulations.[19]
dot graph G { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
} caption [label="Mechanism of cyclodextrin-mediated solubilization.", fontname="Arial", fontsize=10]; enddot Caption: Mechanism of cyclodextrin-mediated solubilization.
Q6: Could the problem be the solid form of my compound? What is polymorphism?
A6: Absolutely. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[23][24] These different forms, or polymorphs, can have significantly different physical properties, including solubility and dissolution rate.[23][24][25]
-
Stable Form: The most thermodynamically stable polymorph will have the lowest solubility.[24]
-
Metastable Forms: Other, less stable polymorphs will have higher kinetic solubility.[25] However, they can convert to the more stable form over time, especially in solution.[3]
It is also possible your compound is an amorphous solid (lacking a regular crystal structure). Amorphous forms are generally much more soluble than their crystalline counterparts but are also less stable.[6]
When to Investigate: If you observe inconsistent solubility results between different batches of your compound, it is highly recommended to perform solid-state characterization (e.g., X-ray Powder Diffraction - XRPD, Differential Scanning Calorimetry - DSC) to identify the form you are working with.[25]
Advanced Troubleshooting Strategies
Strategy 1: Salt Formation
For N-unsubstituted tetrahydroindol-4-ones, which are weakly basic, forming a salt with a pharmaceutically acceptable acid is a primary strategy to dramatically improve solubility.[12][13][15] The resulting salt is an ionic compound that readily dissociates in water.
-
Counter-ion Selection: The choice of the acidic counter-ion is critical. A general guideline is the "pKa rule," which states that for efficient salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug.[13][15]
-
Common Acid Counter-ions: Hydrochloride, hydrobromide, mesylate, sulfate, and tartrate are frequently used.[15]
Strategy 2: Amorphous Solid Dispersions (ASDs)
If your compound has extremely low intrinsic solubility and high crystal lattice energy, creating an amorphous solid dispersion (ASD) can be a powerful approach. In an ASD, the drug is molecularly dispersed within a polymer matrix.[26] This prevents crystallization and maintains the drug in a high-energy, more soluble amorphous state.[27][28]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS) are widely used.[26][29]
-
Preparation Methods: Spray drying and hot-melt extrusion are the most common manufacturing processes for ASDs.[29]
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epublications.vu.lt [epublications.vu.lt]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. youtube.com [youtube.com]
- 13. rjpdft.com [rjpdft.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 25. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Excipients for Amorphous Solid Dispersions | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives in Aqueous Buffer
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This guide is designed to provide in-depth, practical advice on handling and assessing the stability of these compounds in aqueous buffer systems. By understanding the underlying chemical principles and employing robust experimental designs, you can ensure the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives.
Q1: What are the primary stability concerns for 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives in aqueous buffers?
A1: The main stability concern for this class of compounds is their susceptibility to hydrolysis. The indazolone core can undergo ring-opening reactions, particularly under non-neutral pH conditions. Additionally, oxidation and photolytic degradation can occur, depending on the specific substituents and experimental conditions.[1][2][3] It is also important to consider that the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can exist in two tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and pH, potentially affecting stability and biological activity.[1][4]
Q2: How does pH affect the stability of these derivatives?
A2: The stability of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of the indazolone ring. Generally, these compounds exhibit their greatest stability at or near neutral pH. Forced degradation studies, which involve exposing the compound to a range of pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH), are essential to characterize the degradation profile and identify the most stable pH range for your specific derivative.[2][3][5]
Q3: What is the expected half-life of these compounds in aqueous buffer?
A3: The half-life can vary significantly depending on the specific substituents on the indazolone core and the buffer conditions (pH, temperature). Some derivatives have been reported to have half-lives of over an hour in aqueous buffer.[1] For instance, certain brominated derivatives have shown enhanced stability, with half-lives extending to several hours, which may be attributed to increased lipophilicity slowing the rate of hydrolysis.[1]
Q4: Can substituents on the indazolone ring influence stability?
A4: Absolutely. The nature and position of substituents can have a profound impact on the electronic properties and steric environment of the indazolone core, thereby influencing its stability.[6] For example, electron-withdrawing groups may enhance susceptibility to nucleophilic attack and hydrolysis, while bulky substituents near the reactive sites could provide steric hindrance and improve stability. Increased lipophilicity due to certain substituents, like additional bromine atoms, has been hypothesized to increase the time required for hydrolysis.[1]
Q5: What are the recommended storage conditions for stock solutions of these compounds?
A5: To minimize degradation, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO) and stored at low temperatures, typically -20°C or -80°C. For aqueous working solutions, it is advisable to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Troubleshooting Scenario 1: Rapid Loss of Compound Potency in a Biological Assay
Issue: You observe a time-dependent decrease in the biological activity of your 1,5,6,7-tetrahydro-4H-indazol-4-one derivative during the course of an experiment conducted in an aqueous assay buffer.
Potential Cause: The compound is likely degrading in the aqueous buffer under the assay conditions (e.g., pH, temperature).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Detailed Protocol: Preliminary Stability Assessment
-
Preparation: Prepare a solution of your compound in the final assay buffer at the working concentration.
-
Incubation: Incubate the solution under the exact conditions of your biological assay (temperature, light exposure).
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound.[7]
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Troubleshooting Scenario 2: Inconsistent Results Between Experimental Replicates
Issue: You are observing high variability in your results when performing replicate experiments with the same compound concentration.
Potential Cause: Inconsistent preparation or handling of aqueous working solutions, leading to varying degrees of degradation before the experiment begins. Photodegradation could also be a contributing factor if the compound is light-sensitive.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Detailed Protocol: Forced Photodegradation Study
As per ICH Q1B guidelines, a forced degradation study can help determine if your compound is susceptible to photolysis.[8][9]
-
Sample Preparation: Prepare two sets of solutions of your compound in a transparent container with the aqueous buffer.
-
Light Exposure: Expose one set of samples to a light source that provides both UV and visible light. The other set should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.
-
Comparison: A significant difference in the amount of parent compound remaining between the light-exposed and dark control samples indicates photosensitivity.
III. Experimental Protocols & Data
This section provides standardized protocols for conducting forced degradation studies, a crucial step in understanding the stability profile of your 1,5,6,7-tetrahydro-4H-indazol-4-one derivative.[2][3][10]
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and establish the intrinsic stability of the compound under various stress conditions.[3][11]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is heated (e.g., at 10°C increments above the accelerated stability testing temperature).
-
Photodegradation: As described in the troubleshooting section above.
General Procedure:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in the respective stress medium.[5]
-
Incubate for a specified period (e.g., 24 hours), taking samples at intermediate time points.
-
For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify degradation products.[7]
-
Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[5][11]
Data Presentation:
The results of forced degradation studies are best summarized in a table.
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 25 | 18.5 | 1 |
| 3% H₂O₂ | 24 | 25 | 8.9 | 3 |
| Light Exposure | 12 | 25 | 5.1 | 1 |
Note: The data in this table is illustrative and will vary for each specific derivative.
IV. Key Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data and designing more stable analogues.
Hydrolytic Degradation:
The most common degradation pathway is hydrolysis of the indazolone ring. Under acidic or basic conditions, nucleophilic attack by water or hydroxide ions can lead to ring opening.
Caption: General hydrolytic degradation pathway.
Oxidative Degradation:
The presence of oxidizing agents, such as peroxides that may be present as impurities in some excipients, can lead to the formation of N-oxides or other oxidation products.[12]
V. Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any stability study.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating the parent compound from its degradation products and quantifying them.[7] A reversed-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing mass-to-charge ratio information, which is invaluable for elucidating degradation pathways.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated degradation products.[7]
VI. References
-
National Institutes of Health (NIH). (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Retrieved from --INVALID-LINK--
-
MedCrave Online. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from --INVALID-LINK--
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Retrieved from --INVALID-LINK--
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. Retrieved from --INVALID-LINK--
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. Retrieved from --INVALID-LINK--
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from --INVALID-LINK--
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and.... Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1,5,6,7-Tetrahydro-4H-indazol-4-one AldrichCPR. Retrieved from --INVALID-LINK--
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from --INVALID-LINK--
-
JOCPR. (n.d.). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones. Retrieved from --INVALID-LINK--
-
National Institutes of Health (NIH). (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from --INVALID-LINK--
-
A&A Pharmachem. (2025). Understanding Tetrahydrozoline Hydrochloride (CAS 522-48-5): Properties & Applications. Retrieved from --INVALID-LINK--
-
J-GLOBAL. (n.d.). The acid-catalysed rearrangement of tetrahydro-quinoline derivatives. Retrieved from --INVALID-LINK--
References
- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Refining Spectroscopic Analysis for Distinguishing Indazole Isomers
Welcome to the technical support center dedicated to the nuanced challenge of distinguishing indazole isomers. For researchers in medicinal chemistry and drug development, the precise characterization of indazole derivatives is paramount. The isomeric forms, particularly the N1 and N2-substituted indazoles, often exhibit distinct biological activities.[1][2][3] This guide provides in-depth, practical solutions to common issues encountered during spectroscopic analysis, ensuring the confident and accurate assignment of your indazole isomers.
The Challenge of Indazole Isomerism
Indazole can exist in tautomeric forms, with the 1H- and 2H-isomers being the most common.[1][2][3][4][5][6][7] While the 1H-tautomer is generally more thermodynamically stable, synthetic routes can often lead to mixtures of N1 and N2 substituted products.[1][2][4] Differentiating these isomers is crucial as their physicochemical properties and pharmacological effects can vary significantly.[1][4][8] This guide will focus on leveraging common spectroscopic techniques to unambiguously resolve these structural ambiguities.
Troubleshooting & FAQs: A Technique-by-Technique Guide
This section is designed to address specific experimental hurdles you may face. The answers are formatted to not only provide a solution but also to explain the underlying scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between indazole isomers.[1][2] The chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on the pyrazole ring.[1]
Frequently Asked Questions & Troubleshooting
Q1: My ¹H NMR spectra for the crude reaction mixture are complex and overlapping. How can I definitively identify the N1 and N2 isomers?
A1: Overlapping signals are a common challenge, especially in complex mixtures. Here’s a systematic approach to deconvolution:
-
Focus on Key Diagnostic Protons:
-
H3 Proton: The H3 proton in 2H-indazoles is typically more deshielded (appears at a higher chemical shift) compared to the H3 proton in 1H-indazoles.[4]
-
H7 Proton: In N2-substituted isomers, the H7 proton is often deshielded due to the anisotropic effect of the lone pair on the N1 nitrogen.[2]
-
N-H Proton: For unsubstituted indazoles, the N-H proton of the 1H-isomer gives a characteristic broad singlet at a very high chemical shift (~13.40 ppm in CDCl₃), which is absent in N2-substituted derivatives.[4]
-
-
Leverage 2D NMR Techniques: When 1D spectra are insufficient, 2D NMR is invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, helping to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. Look for long-range correlations (2-3 bonds) between the substituent on the nitrogen and the protons on the indazole core. For an N1-substituted isomer, you will see correlations from the substituent's protons to C7a and C3. For an N2-substituted isomer, correlations will be observed to C3 and C7a.
-
-
Spiking Experiment: If you have a pure sample of one isomer, you can "spike" your mixture with it. The signals corresponding to that isomer will increase in intensity, confirming their assignment.
Q2: I'm struggling to assign the quaternary carbons in my ¹³C NMR spectrum. How can I be sure of my assignments for C3a and C7a?
A2: Quaternary carbons (C3a and C7a) do not show up in a DEPT-135 experiment, which can help confirm their nature. Distinguishing between them relies on subtle electronic effects and, more definitively, on 2D NMR.
-
Chemical Shift Trends: While not absolute, C3a in N2-isomers tends to be more shielded (lower ppm) compared to the N1-isomer.[7]
-
HMBC is Key: As mentioned above, the HMBC experiment is the most reliable method. The protons of your N-substituent will show correlations to the proximal carbons of the indazole ring, allowing for unambiguous assignment of C3a and C7a based on their connectivity.
Q3: My sample solubility is poor in common deuterated solvents. What are my options?
A3: Poor solubility can lead to weak signals and broad lines.
-
Solvent Screening: Test a range of deuterated solvents. DMSO-d₆ is often a good choice for polar heterocyclic compounds.[9] Other options include acetone-d₆, methanol-d₄, or even a mixture of solvents.
-
Elevated Temperature NMR: Running the experiment at a higher temperature can increase solubility and sharpen signals. Be mindful of potential sample degradation at elevated temperatures.
-
Increase the Number of Scans: For ¹³C NMR, where sensitivity is inherently lower, a significantly larger number of scans may be necessary to obtain a good signal-to-noise ratio for poorly soluble samples.[4]
Workflow for NMR-Based Isomer Assignment
Caption: NMR workflow for indazole isomer differentiation.
Infrared (IR) Spectroscopy: A Quick Diagnostic Tool
While not as definitive as NMR, IR spectroscopy can provide rapid, valuable clues, particularly for unsubstituted or N-H containing indazoles.
Frequently Asked Questions & Troubleshooting
Q1: Can IR spectroscopy alone distinguish between N1 and N2-substituted indazoles?
A1: Generally, no. For substituted indazoles where the N-H bond is absent, the differences in the fingerprint region (below 1500 cm⁻¹) can be very subtle and difficult to interpret without reference spectra of pure isomers.[10] However, for the parent indazole or derivatives with an N-H bond, IR is highly informative. The 1H-indazole tautomer will show a characteristic N-H stretching band, which is absent in the 2H-isomer.
Q2: My N-H stretching band is very broad and weak. What could be the cause?
A2: A broad N-H band is often due to hydrogen bonding, which is expected for indazoles in the solid state or in concentrated solutions.[11]
-
Sample Preparation: Ensure your sample is dry. Moisture can lead to broad O-H bands that can overlap with the N-H stretch.[12] For solid samples using a KBr pellet, ensure the KBr is thoroughly dried.[4]
-
Concentration Effects: If running a solution-phase IR, try a more dilute solution. This can sometimes reduce intermolecular hydrogen bonding and sharpen the N-H peak.
-
Solvent Choice: The solvent can influence the position and shape of the N-H band. Aprotic, non-polar solvents will minimize solvent-solute hydrogen bonding.
UV-Vis Spectroscopy: A Supporting Role
UV-Vis spectroscopy is based on electronic transitions within the molecule. The two isomeric systems, having different electronic distributions, will exhibit different absorption spectra.
Frequently Asked Questions & Troubleshooting
Q1: How do the UV-Vis spectra of 1H- and 2H-indazoles typically differ?
A1: The 2H-indazole isomer generally has a larger dipole moment compared to the 1H-isomer.[1] This difference in electronic structure often leads to distinct UV-Vis absorption profiles. The 2H-isomers, with their quinonoid-like structure, may show absorption maxima (λ_max) at different wavelengths compared to the benzenoid 1H-isomers. However, these differences can be small and are highly dependent on the substituents and the solvent.
Q2: My UV-Vis spectra for the two isomers look very similar. Is this technique useless for my compounds?
A2: Not necessarily. While it may not be the primary method for distinction, it can be a useful complementary technique.
-
Solvent Effects (Solvatochromism): Try running the spectra in solvents of different polarities (e.g., hexane vs. ethanol vs. acetonitrile). The extent to which the λ_max shifts with solvent polarity can differ between the two isomers, providing a point of comparison.
-
Derivative Spectroscopy: Applying mathematical derivatives to the spectra can sometimes resolve subtle, overlapping bands that are not apparent in the zero-order spectrum.
-
High-Quality Data: Ensure you are using a dual-beam spectrophotometer and matched cuvettes.[4] Always run a baseline correction with your solvent.
Mass Spectrometry (MS): Confirming Mass, Hinting at Structure
Mass spectrometry is essential for confirming the molecular weight of your products. While the mass spectra of isomers are often very similar, subtle differences in fragmentation can sometimes be observed.
Frequently Asked Questions & Troubleshooting
Q1: My N1 and N2 isomers give identical mass spectra. How can I use MS to help differentiate them?
A1: This is a common and expected outcome, as isomers have the same molecular weight.[2]
-
Fragmentation Analysis: While often similar, the fragmentation patterns under Electron Ionization (EI) can sometimes differ.[2] The stability of the resulting fragment ions may vary between the two isomers, leading to different relative abundances of certain fragments. This requires careful comparison of high-resolution spectra and is not always a definitive method.
-
Coupling with Chromatography (LC-MS/GC-MS): The most powerful application of MS for isomer analysis is when it's coupled with a separation technique. The two isomers will likely have different retention times on an LC or GC column due to differences in polarity. MS then serves as the detector to confirm that the two separated peaks have the same mass, confirming they are isomers.
Q2: I'm not seeing the molecular ion peak in my EI-MS. What should I do?
A2: The molecular ion may be unstable and fragment immediately upon ionization.
-
Switch to a Softer Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" methods that are much more likely to yield a prominent molecular ion peak ([M+H]⁺ in the case of ESI).[4] This is the preferred method for confirming molecular weight.
Summary of Spectroscopic Distinctions
| Technique | Key Differentiating Feature(s) | Reliability | Common Pitfalls |
| ¹H NMR | Chemical shift of H3, H7, and N-H protons. | High | Overlapping signals in mixtures, poor solubility. |
| ¹³C NMR | Chemical shifts of C3, C3a, and C7a. | High | Low sensitivity, difficulty in assigning quaternary carbons without 2D NMR. |
| 2D NMR (HMBC) | Long-range correlations from N-substituent to the indazole core. | Very High (Definitive) | Requires more instrument time and expertise in interpretation. |
| IR | Presence/absence of N-H stretch for unsubstituted derivatives. | Moderate to High | Subtle differences in the fingerprint region for substituted isomers. |
| UV-Vis | Differences in λ_max and solvatochromic shifts. | Low to Moderate | Spectra can be very similar; highly substituent and solvent-dependent. |
| MS | Different fragmentation patterns (sometimes); separation by LC/GC. | Low (standalone); High (with chromatography) | Isomers have the same mass; fragmentation can be identical. |
Advanced & Confirmatory Techniques
When spectroscopic data is ambiguous, or for absolute proof of structure (e.g., for a patent or regulatory filing), other techniques can be employed.
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing the exact connectivity and three-dimensional arrangement of atoms in a single crystal.[2][13][14][15] The main challenge is growing a suitable single crystal of your compound.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the NMR and IR spectra for each isomer.[10][16][17] Comparing the calculated spectra to the experimental data can provide strong evidence for the correct isomeric assignment.
Decision-Making Workflow for Isomer Characterization
Caption: A logical workflow for indazole isomer analysis.
This guide is intended to be a living document. As new techniques and challenges emerge, we will continue to update it. We are confident that by applying these principles and troubleshooting strategies, you will be able to tackle the fascinating and important challenge of distinguishing indazole isomers in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 10. fhi.mpg.de [fhi.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Oral Bioavailability of Indazolone-Based Drug Candidates
Welcome, researchers. This guide is designed to be your primary resource for troubleshooting and overcoming the common challenges associated with enhancing the oral bioavailability of indazolone-based drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, but its physicochemical properties often lead to significant hurdles in achieving adequate systemic exposure after oral administration.[1][2] This center provides in-depth, cause-and-effect-driven guidance to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my indazolone-based compound unexpectedly low?
A: Low oral bioavailability for indazolone compounds typically stems from one or more of three primary factors:
-
Poor Aqueous Solubility: The aromatic, often rigid structure of the indazole core can lead to high crystal lattice energy and low solubility in gastrointestinal fluids. This is a common issue for many new chemical entities, with nearly 90% of drugs in the development pipeline being poorly soluble.[3] This limits the dissolution rate, meaning the drug cannot dissolve fast enough to be absorbed as it transits through the GI tract.[4][5]
-
Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium. This can be due to its molecular properties (e.g., size, polarity) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[5][6]
-
High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (like Cytochrome P450s) before reaching systemic circulation.[4][7] The indazole ring can be susceptible to enzymatic modification.
Your first step is to systematically identify which of these factors is the primary rate-limiting step. This is often achieved by determining the drug's Biopharmaceutics Classification System (BCS) class.[8][9]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it critical for my indazolone compound?
A: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8][10] It is an essential first step in any bioavailability enhancement program.
| BCS Class | Solubility | Permeability | Primary Bioavailability Challenge |
| Class I | High | High | Generally no major challenges. |
| Class II | Low | High | Dissolution Rate-Limited Absorption: The drug dissolves too slowly. |
| Class III | High | Low | Permeability-Limited Absorption: The drug cannot cross the gut wall effectively. |
| Class IV | Low | Low | Multiple Challenges: Both poor solubility and poor permeability must be addressed. |
Table 1: The Biopharmaceutics Classification System (BCS) framework.
Indazolone candidates most frequently fall into BCS Class II or IV , making solubility enhancement a primary focus.[3] Determining your compound's class will guide your formulation strategy and prevent wasted effort on inappropriate techniques.
Q3: How do I choose the right formulation strategy to start with?
A: The choice depends directly on the root cause of poor bioavailability. A logical workflow is essential.
Caption: Initial decision workflow for bioavailability enhancement.
Troubleshooting Guide 1: Poor Aqueous Solubility (BCS Class II/IV)
SYMPTOM: Your indazolone compound shows low and highly variable exposure in preclinical animal studies. In vitro, it has a very slow dissolution rate in simulated intestinal fluids.
ROOT CAUSE ANALYSIS: The crystalline form of your compound is too thermodynamically stable. Significant energy is required to break the crystal lattice before it can dissolve.[11] The goal of formulation is to bypass this energy barrier.
Solution A: Amorphous Solid Dispersions (ASDs)
Why it works: By dispersing the drug at a molecular level within a polymer matrix, you eliminate the crystalline structure.[12] This "amorphous" form has higher free energy, leading to significantly increased apparent solubility and the ability to achieve a "supersaturated" state in the gut, which is a major driving force for absorption.[11][13][14]
Troubleshooting Common ASD Issues:
-
Issue: The drug recrystallizes during storage or dissolution ("spring" effect).
-
Cause: The polymer is not effectively inhibiting crystallization. This can be due to poor drug-polymer miscibility or the polymer having a low glass transition temperature (Tg).
-
Solution:
-
Screen Polymers: Use polymers with a high Tg (e.g., HPMCAS, PVP VA64) that exhibit specific interactions (like hydrogen bonding) with your indazolone compound.[15]
-
Optimize Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Determine the miscibility limit and formulate below it.
-
Manufacturing Process: The method of preparation (spray drying vs. hot-melt extrusion) can impact the final morphology and stability.[15] Screen both if possible.
-
-
-
Issue: The supersaturated state is not maintained ("parachute" effect crashes too quickly).
-
Cause: The dissolved polymer is not adequately preventing drug precipitation in the aqueous environment of the GI tract.
-
Solution: Select polymers that act as "precipitation inhibitors" in solution. HPMCAS is particularly effective at this.[15] The polymer concentration in the formulation is key.
-
-
Polymer Selection: Select 3-4 commercially available polymers known for ASD formation (e.g., PVP K30, PVP VA64, Soluplus®, HPMCAS-MG).
-
Solvent Selection: Find a common solvent that dissolves both your indazolone API and the chosen polymers (e.g., methanol, acetone, dichloromethane).
-
Preparation (Solvent Evaporation Method for Screening):
-
Prepare solutions containing a fixed ratio of drug-to-polymer (start with 1:3 and 1:1 w/w).
-
Accurately weigh API and polymer into a glass vial. Dissolve in the minimum amount of solvent.
-
Evaporate the solvent under a stream of nitrogen, followed by drying under high vacuum for 24-48 hours to remove all residual solvent.
-
-
Characterization:
-
Confirm Amorphous Nature: Analyze the resulting solid by powder X-ray diffraction (pXRD). The absence of sharp Bragg peaks indicates an amorphous solid.
-
Assess Thermal Properties: Use differential scanning calorimetry (DSC) to identify a single glass transition temperature (Tg), which indicates a miscible, single-phase system.
-
-
Performance Testing:
-
Conduct a non-sink dissolution test in simulated gastric fluid (SGF) followed by a switch to fasted-state simulated intestinal fluid (FaSSIF).
-
Monitor the drug concentration over time. A successful ASD will show a rapid increase to a supersaturated level (Cmax) followed by a sustained plateau before precipitating.
-
Solution B: Lipid-Based Formulations (e.g., SEDDS/SMEDDS)
Why it works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in GI fluids, spontaneously form fine oil-in-water emulsions or microemulsions.[16][17][18] The drug is pre-dissolved in the lipid vehicle, completely bypassing the dissolution step.[18] This is highly effective for lipophilic (BCS Class II) drugs.
Troubleshooting Common SEDDS Issues:
-
Issue: The formulation does not emulsify properly or forms large, unstable droplets.
-
Cause: The ratio of oil, surfactant, and co-solvent is not optimized. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is incorrect.
-
Solution:
-
Component Screening: Systematically screen the solubility of your indazolone in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P).
-
Construct a Ternary Phase Diagram: This is crucial for identifying the self-emulsification region. Prepare numerous formulations with varying component ratios and visually assess their emulsification performance in water.[19] Select formulations that form rapid, clear, or bluish-white emulsions.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. For SMEDDS (Self-Microemulsifying Drug Delivery Systems), aim for droplet sizes <100 nm for optimal performance.[19]
-
-
Troubleshooting Guide 2: Low Intestinal Permeability (BCS Class III/IV)
SYMPTOM: Your formulation achieves good solubility and dissolution, but in vivo exposure remains low. The fraction absorbed (Fa) is calculated to be poor.
ROOT CAUSE ANALYSIS: The compound cannot efficiently cross the intestinal epithelial barrier. This is often due to active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[20]
Solution: Caco-2 Bidirectional Permeability Assay
Why it works: The Caco-2 cell line, when grown as a monolayer, mimics the human intestinal epithelium, expressing tight junctions and relevant efflux transporters.[21][22] This assay can determine the apparent permeability coefficient (Papp) and identify if your compound is an efflux substrate.[21][23]
Caption: Caco-2 bidirectional permeability assay workflow.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days to allow for differentiation and formation of a confluent monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. TEER values must be above the established threshold for your lab.
-
Transport Experiment (A→B):
-
Add your indazolone compound (dissolved in transport buffer) to the apical (AP) side of the insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C. Take samples from the BL side at various time points (e.g., 30, 60, 90, 120 min).
-
-
Transport Experiment (B→A):
-
In a separate set of wells, add the compound to the BL side and sample from the AP side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).
-
Interpretation: An ER greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters.
-
Troubleshooting Guide 3: High First-Pass Metabolism
SYMPTOM: Both solubility and permeability appear to be acceptable (in vitro), but systemic exposure (in vivo) is still very low, and you detect high levels of metabolites in plasma.
ROOT CAUSE ANALYSIS: The drug is rapidly metabolized by enzymes in the gut wall or, more commonly, the liver before it can reach the systemic circulation. This is a major barrier for many orally administered drugs.[7][24]
Solution: In Vitro Liver Microsomal Stability Assay
Why it works: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[25] This assay provides a rapid and cost-effective way to determine the intrinsic clearance of a compound, predicting its susceptibility to hepatic metabolism.[25][26]
Troubleshooting Common Microsomal Assay Issues:
-
Issue: High variability between experiments.
-
Cause: Microsomal activity can vary. Inconsistent protein concentration or cofactor (NADPH) degradation.
-
Solution: Always use pooled microsomes from multiple donors to average out individual differences.[25] Prepare the NADPH regenerating system fresh. Run positive control compounds (e.g., Midazolam, Dextromethorphan) with known metabolic rates in every plate to ensure the system is performing correctly.[27]
-
-
Issue: The compound disappears rapidly even in the absence of the NADPH cofactor.
-
Cause: This suggests non-CYP mediated degradation, such as chemical instability in the buffer or metabolism by other enzymes present (e.g., UGTs, if the proper cofactor is present).
-
Solution: Run a control incubation without microsomes to check for chemical stability. If instability is ruled out, consider Phase II metabolism pathways.
-
-
Preparation:
-
Thaw pooled liver microsomes (human, rat, etc.) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[27]
-
Prepare a working solution of your indazolone compound (e.g., 1 µM final concentration).
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the microsomes and your compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a "minus-cofactor" control (add buffer instead of NADPH).[28]
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture.[28]
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymes and precipitates the protein.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent drug.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining parent drug versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Interpretation: A short half-life (<30 min) and high CLint suggest the compound is likely to be subject to high first-pass metabolism in vivo.
-
Follow-up Strategy: The Prodrug Approach
If high first-pass metabolism is confirmed, a prodrug strategy is a powerful tool. This involves chemically modifying the drug by attaching a promoiety that masks the site of metabolism.[24][29][30] This promoiety is designed to be cleaved in vivo to release the active parent drug, effectively bypassing the initial metabolic obstacle.[24][31]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharm-int.com [pharm-int.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. biorelevant.com [biorelevant.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. contractpharma.com [contractpharma.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
- 24. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. mercell.com [mercell.com]
- 28. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 29. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 31. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H and 2H Isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Researchers
For researchers and professionals in drug discovery and development, a profound understanding of isomeric forms is paramount. The subtle yet significant differences between isomers can drastically alter a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of the 1H and 2H tautomeric isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. While direct, head-to-head experimental data for this specific molecule is limited in published literature, this guide synthesizes established principles of indazole chemistry and data from closely related analogs to offer a comprehensive and scientifically grounded comparison.
Introduction to Tautomerism in 3-Amino-4,5,6,7-tetrahydro-1H-indazole
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and can readily interconvert.[1] In the case of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, the tautomerism involves the migration of a proton between the N1 and N2 positions of the indazole ring, giving rise to the 1H and 2H isomers, respectively.
Caption: Tautomeric equilibrium between the 1H and 2H isomers.
The position of this equilibrium, and thus the predominant tautomer, is influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.
Synthesis and Separation of the Isomers
The synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole typically yields a mixture of the 1H and 2H isomers, with the 1H isomer often being the major product due to its greater thermodynamic stability. A common synthetic route involves the cyclization of a substituted cyclohexanone derivative with hydrazine.
General Synthetic Protocol
A plausible synthetic pathway, adapted from the synthesis of related tetrahydroindazoles, is outlined below.
Caption: General workflow for the synthesis and separation of isomers.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable precursor such as 2-cyanocyclohexanone or a related derivative.
-
Cyclization: React the starting material with hydrazine hydrate in a suitable solvent, such as ethanol or butanol, under reflux. The reaction time and temperature may need to be optimized to maximize the yield.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product will be a mixture of the 1H and 2H isomers.
-
Separation: The separation of the isomers is often the most challenging step. A method described in Chinese patent CN101948433A for separating substituted indazole isomers involves fractional crystallization from a mixed solvent system.[2] This technique relies on the differential solubility of the isomers. Experimentation with various solvent pairs (e.g., acetone/water, THF/water, acetonitrile/water) is recommended to find the optimal conditions for selective crystallization of one isomer, leaving the other in the mother liquor. Column chromatography can also be employed, but the similar polarities of the isomers can make this challenging.[3]
Comparative Structural and Spectroscopic Properties
The most significant differences between the 1H and 2H isomers are observed in their spectroscopic properties, particularly in their Nuclear Magnetic Resonance (NMR) spectra.
Table 1: Predicted Comparative Spectroscopic Data
| Property | 1H-Isomer | 2H-Isomer | Rationale and Key Differences |
| ¹H NMR | |||
| N-H Proton | Broader signal, downfield shift (around 10-12 ppm) | Sharper signal, slightly upfield compared to 1H (around 8-10 ppm) | The N1-H in the 1H isomer is more acidic and involved in intermolecular hydrogen bonding, leading to a broader, downfield signal. The N2-H in the 2H isomer is less acidic. |
| Aromatic/Vinylic Proton | A distinct singlet for the C3-H. | A distinct singlet for the C3-H, potentially at a slightly different chemical shift. | The electronic environment of the C3 proton is influenced by the position of the N-H proton. |
| Tetrahydro Ring Protons | Complex multiplets in the aliphatic region. | Complex multiplets in the aliphatic region, with potential subtle shifts compared to the 1H isomer. | The overall magnetic environment of the tetrahydro ring is slightly altered by the tautomeric form. |
| ¹³C NMR | |||
| C3 Carbon | Expected to be more deshielded (downfield). | Expected to be more shielded (upfield) compared to the 1H isomer. | The C3 carbon in the 1H isomer is adjacent to a pyrrole-like nitrogen, while in the 2H isomer, it is adjacent to a pyridine-like nitrogen, leading to a significant difference in chemical shift. This is a key diagnostic feature for distinguishing the isomers. |
| Tetrahydro Ring Carbons | Signals in the aliphatic region. | Signals in the aliphatic region, with minor shifts expected. | The electronic differences between the tautomers will have a lesser, but still potentially observable, effect on the aliphatic carbons. |
| IR Spectroscopy | |||
| N-H Stretch | Broader absorption band due to hydrogen bonding. | Sharper N-H stretching band. | The extent of intermolecular hydrogen bonding is generally greater for the 1H isomer. |
| C=N Stretch | Characteristic stretching frequency. | Potentially a slightly different C=N stretching frequency. | The bond order of the C=N bond within the pyrazole ring differs slightly between the two tautomers. |
Thermodynamic Stability
Based on extensive theoretical and experimental studies on the parent indazole and its derivatives, the 1H-isomer of 3-Amino-4,5,6,7-tetrahydro-1H-indazole is predicted to be the more thermodynamically stable tautomer .[4][5]
Computational studies on the parent indazole have shown the 1H tautomer to be more stable than the 2H tautomer by approximately 3.6 kcal/mol.[4] This stability is attributed to the benzenoid character of the fused ring system in the 1H isomer, which is energetically more favorable than the quinonoid-like structure of the 2H isomer.
A theoretical study on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones also supports the greater stability of the 1H tautomer in similar systems.[1] However, it is important to note that the presence of the amino group at the 3-position and the specific solvent environment can influence the energy difference between the tautomers. In some cases, intramolecular hydrogen bonding can stabilize the 2H form.[6]
Comparative Reactivity
The differing electronic distributions and steric environments of the 1H and 2H isomers are expected to lead to distinct reactivity profiles, particularly in reactions involving the pyrazole ring nitrogens.
Caption: Predicted differences in the nucleophilicity of the nitrogen atoms.
-
N-Alkylation and N-Acylation: In the 1H-isomer , the N1 nitrogen is more nucleophilic and sterically accessible, making it the primary site for alkylation and acylation reactions. The N2 nitrogen, being pyridine-like, is less nucleophilic.
-
In the 2H-isomer , the N2 nitrogen is part of an amidine-like system and is expected to be the more nucleophilic center, thus directing substitution to this position.
-
Electrophilic Aromatic Substitution: The electron-donating amino group at the 3-position will activate the indazole ring towards electrophilic substitution. The position of the N-H proton will influence the regioselectivity of such reactions on the tetrahydro-benzene portion of the molecule, although to a lesser extent than on a fully aromatic system.
Conclusion
The 1H and 2H isomers of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, while interconvertible, possess distinct structural, spectroscopic, and reactive properties. The 1H isomer is generally the more thermodynamically stable and is expected to be the major product in most synthetic preparations. The key to distinguishing these isomers lies in a careful analysis of their NMR spectra, particularly the chemical shift of the C3 carbon. Understanding these differences is crucial for the rational design and synthesis of novel drug candidates based on this versatile scaffold. Further experimental studies are warranted to provide a definitive, direct comparison of these two important isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydro-Indazolone Derivatives and Existing Human Neutrophil Elastase (HNE) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1] Consequently, the development of potent and selective HNE inhibitors is a significant focus of therapeutic research. This guide provides a detailed comparison of a promising new class of HNE inhibitors, the tetrahydro-indazolone derivatives, with established inhibitors such as Sivelestat, Alvelestat, and BAY 85-8501. We will delve into their mechanisms of action, inhibitory potencies, and provide a standardized protocol for in vitro evaluation, offering a critical resource for researchers in the field.
Introduction: The Role of Human Neutrophil Elastase in Disease
Human Neutrophil Elastase (HNE) is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils.[2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[3] While this activity is crucial for pathogen clearance and tissue remodeling, excessive or unregulated HNE activity can lead to significant tissue damage and contribute to the pathogenesis of various inflammatory conditions.[4] The destructive potential of HNE underscores the therapeutic rationale for developing specific inhibitors to control its activity in disease states.
Mechanism of Action: Targeting the Catalytic Triad of HNE
HNE, like other serine proteases, possesses a catalytic triad of amino acids (Histidine-57, Aspartate-102, and Serine-195) in its active site that is essential for its enzymatic activity.[5] The inhibitors discussed in this guide primarily function by interacting with this active site to prevent substrate binding and/or cleavage.
-
Tetrahydro-indazolone Derivatives: Kinetic studies have demonstrated that 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives act as competitive inhibitors of HNE.[2] This indicates that they bind reversibly to the active site of the enzyme, competing with the natural substrate.
-
Sivelestat (ONO-5046): Sivelestat is also a competitive inhibitor of HNE.[6][7] Its mechanism involves forming a stable, reversible complex with the enzyme's active site.[8]
-
Alvelestat (AZD9668): Alvelestat is a selective and reversible inhibitor of HNE.[1][7]
-
BAY 85-8501: This compound is a potent, selective, and reversible inhibitor of HNE.[9]
The following diagram illustrates the general principle of competitive inhibition of HNE.
Caption: General mechanism of competitive HNE inhibition.
Comparative Efficacy: A Quantitative Look at Inhibitory Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values indicate greater potency. The table below summarizes the reported inhibitory activities of tetrahydro-indazolone derivatives and existing HNE inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor Class/Compound | IC50 (nM) | Ki (nM) | Notes |
| Tetrahydro-indazolone Derivatives | Not explicitly stated in all sources | 6 - 35 [2] | A series of potent inhibitors with Ki values in the low nanomolar range. Some derivatives are more potent than Sivelestat.[2] |
| Sivelestat (ONO-5046) | 44 [6][7][10][11][12] | 200 [6][7] | A well-established HNE inhibitor. |
| Alvelestat (AZD9668) | 12 [1][13][14] | 9.4 [1][8][15] | A highly potent and selective oral inhibitor.[1] |
| BAY 85-8501 | 0.065 [9] | 0.08 [9] | An exceptionally potent inhibitor with picomolar activity. |
From the available data, BAY 85-8501 demonstrates the highest potency, followed by Alvelestat and then the most active tetrahydro-indazolone derivatives. Sivelestat is the least potent among this selection. The tetrahydro-indazolone scaffold represents a promising starting point for the development of highly potent HNE inhibitors.
Selectivity and Pharmacokinetics: Key Considerations for Drug Development
Selectivity: An ideal HNE inhibitor should exhibit high selectivity for HNE over other proteases to minimize off-target effects.
-
Tetrahydro-indazolone Derivatives: While potent against HNE, detailed selectivity profiling against a broad panel of proteases is not extensively reported in the reviewed literature. This remains a critical area for further investigation.
-
Sivelestat: Demonstrates high selectivity, with no inhibitory activity against trypsin, thrombin, plasmin, and other serine proteases even at concentrations up to 100 µM.[6][7]
-
Alvelestat: Exhibits excellent selectivity, being over 600-fold more selective for HNE compared to other serine proteases.[1][14]
-
BAY 85-8501: Described as a highly selective inhibitor.[9]
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its therapeutic potential.
-
Tetrahydro-indazolone Derivatives: Some active derivatives have shown rapid degradation in human plasma, suggesting that they may require formulation strategies to improve stability or be more suitable for non-systemic routes of administration.[2] However, they exhibit reasonable stability in aqueous buffer, with half-lives exceeding one hour.[2]
-
Sivelestat and BAY 85-8501: Information on their pharmacokinetic profiles was not as readily available in the searched literature.
Experimental Protocol: In Vitro HNE Inhibition Assay
This section provides a detailed, step-by-step methodology for a common in vitro assay to determine the inhibitory activity of compounds against HNE using a fluorogenic substrate.
Objective: To determine the IC50 value of a test compound against Human Neutrophil Elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for in vitro HNE inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 20 µL of the serially diluted test compounds or reference inhibitor. For control wells (100% enzyme activity), add 20 µL of assay buffer containing the same concentration of DMSO. For blank wells (no enzyme), add 20 µL of assay buffer with DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 160 µL of the HNE enzyme working solution to all wells except the blank wells. To the blank wells, add 160 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., for MeOSuc-AAPV-AMC, excitation is ~380 nm and emission is ~460 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Rate with Inhibitor / Rate of Control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has emerged as a promising platform for the development of potent, competitive HNE inhibitors. The most effective derivatives from this class exhibit inhibitory potencies comparable to or exceeding that of the established inhibitor Sivelestat and approaching the potency of Alvelestat. While BAY 85-8501 remains the most potent inhibitor identified in this comparison, the tetrahydro-indazolone derivatives offer a novel chemical space for further optimization.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Evaluating the top tetrahydro-indazolone derivatives against a broad panel of serine proteases and other relevant enzymes to establish their selectivity profile.
-
Improving Pharmacokinetic Properties: Addressing the plasma instability of current lead compounds through medicinal chemistry efforts, such as the introduction of metabolic blockers or the exploration of alternative formulations and delivery routes.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized tetrahydro-indazolone derivatives in animal models of HNE-driven diseases.
By addressing these key areas, the promising in vitro activity of tetrahydro-indazolone derivatives can be translated into novel therapeutic agents for a range of debilitating inflammatory conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Sivelestat (EI-546, LY544349, ONO5046) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationships of 4,5,6,7-Tetrahydro-5(1H)-indazolone Derivatives in Drug Discovery
The 4,5,6,7-tetrahydro-1H-indazolone scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with diverse biological targets. This guide offers an in-depth comparison of structure-activity relationship (SAR) studies for this versatile core, synthesizing data from multiple research endeavors to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the key synthetic strategies, dissect the impact of substitutions on various biological activities, and present detailed experimental protocols to facilitate the rational design of novel therapeutic agents.
The 4,5,6,7-Tetrahydro-5(1H)-indazolone Core: Synthesis and Functionalization
The therapeutic potential of this scaffold is fundamentally linked to its synthetic accessibility, which allows for systematic structural modifications. The most prevalent and efficient method for constructing the core involves the cyclocondensation of a suitable cyclohexane-1,3-dione precursor with hydrazine or its derivatives.
General Synthetic Protocol: Cyclocondensation
The foundational step is the reaction between a cyclic 1,3-dicarbonyl compound (e.g., dimedone or a derivative) and a hydrazine. The choice of hydrazine (unsubstituted, monosubstituted, etc.) is a critical decision point, as it directly installs the substituent at the N1-position of the resulting indazolone ring, a key modulator of biological activity. The reaction typically proceeds under acidic or neutral conditions in a suitable solvent like methanol or ethanol. This straightforward approach allows for the generation of a diverse library of N1-substituted indazolones for screening.[1]
Below is a generalized workflow for this synthesis.
References
A Senior Application Scientist's Guide to Comparative Docking Studies of Substituted Indazole Scaffolds
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics. Notably, indazole-containing compounds have been successfully developed into FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which are pivotal in cancer therapy. The versatility of the indazole ring system, allowing for substitutions at multiple positions, provides a rich chemical space for fine-tuning pharmacological activity and selectivity. This guide will provide an in-depth comparative analysis of different substituted indazole scaffolds, focusing on their interactions with two critical cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A. Through detailed experimental protocols, comparative data analysis, and visual representations of molecular interactions and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the chemical landscape of indazole-based inhibitors.
The Engine of Discovery: A Detailed Protocol for Comparative Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a macromolecule, such as a protein.[1] This allows for the elucidation of binding modes and the estimation of binding affinity, providing a rational basis for the design of more potent and selective inhibitors. The following protocol outlines a comprehensive, step-by-step workflow for conducting a comparative docking study of substituted indazole derivatives.
Experimental Workflow: From Target Preparation to Data Analysis
The entire process can be visualized as a sequential workflow, starting from the preparation of the biological target and ligands, followed by the docking simulation, and concluding with a thorough analysis of the results.
Caption: A high-level overview of the molecular docking workflow.
Step-by-Step Methodology
1. Protein Structure Retrieval and Preparation:
-
Objective: To obtain a high-quality, clean 3D structure of the target protein.
-
Protocol:
-
Download the Crystal Structure: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD; Aurora Kinase A, PDB ID: 1MQ4) from the Protein Data Bank (RCSB PDB).
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms. If the biological unit is a monomer, remove any additional protein chains.
-
Adding Hydrogens and Charges: Utilize software like AutoDockTools to add polar hydrogen atoms and compute Gasteiger charges for the protein. This step is crucial for accurately calculating electrostatic interactions.
-
Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the substituted indazole derivatives and prepare them for docking.
-
Protocol:
-
2D to 3D Conversion: Draw the 2D structures of the indazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D SDF or MOL2 files.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Torsion Angle Definition: Use AutoDockTools to define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process.
-
Final Output: Save the prepared ligands in the PDBQT file format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the active site of the protein.
-
Protocol:
-
Identify the Active Site: The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Define Grid Parameters: In AutoDockTools, center the grid box on the active site. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements. A typical size is 25 x 25 x 25 Å.
-
Generate Grid Parameter File: Save the grid parameters as a configuration file (e.g., conf.txt).
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding poses and affinities of the indazole derivatives within the protein's active site.
-
Protocol:
-
Software: Use AutoDock Vina, a widely used and accurate open-source docking program.
-
Command-Line Execution: Run the docking simulation from the command line, providing the prepared receptor and ligand PDBQT files, and the grid configuration file as input. The command will look something like this: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol), and a log file with detailed scoring information.
-
5. Visualization and Interaction Analysis:
-
Objective: To visually inspect the predicted binding poses and analyze the non-covalent interactions between the ligands and the protein.
-
Protocol:
-
Load Structures: Open the prepared receptor PDBQT file and the docking output PDBQT file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Analyze Interactions: Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the indazole derivatives and the amino acid residues in the active site.
-
Generate 2D and 3D Diagrams: Create high-quality images of the ligand-protein complexes to illustrate the binding modes.
-
6. Comparative and Structure-Activity Relationship (SAR) Analysis:
-
Objective: To compare the docking results of the different substituted indazoles and derive structure-activity relationships.
-
Protocol:
-
Tabulate Data: Create a table summarizing the binding affinities and key interactions for each indazole derivative.
-
Identify Trends: Analyze the data to identify how different substituents on the indazole ring influence binding affinity and interactions with specific residues. For example, does a hydrogen bond donor at a particular position consistently improve binding?
-
Formulate SAR: Formulate a clear structure-activity relationship based on the observed trends.
-
Comparative Docking Analysis: Indazole Scaffolds Against Key Cancer Targets
To illustrate the power of comparative docking studies, we will now analyze the interactions of substituted indazole derivatives with two well-established cancer targets: VEGFR-2 and Aurora Kinase A.
Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment.
The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
The following table summarizes the docking scores (binding energies) and key interactions of a series of substituted indazole derivatives against VEGFR-2. Lower binding energies indicate a higher predicted binding affinity.
| Compound ID | Substitution on Indazole | Binding Energy (kcal/mol) | Key Interacting Residues |
| Axitinib (Reference) | N-methyl-1H-indazole-3-carboxamide | -9.8 | Cys919, Glu885, Asp1046 |
| Compound 1 | 5-fluoro-N-methyl-1H-indazole-3-carboxamide | -10.2 | Cys919, Glu885, Asp1046, Phe1047 |
| Compound 2 | N-ethyl-1H-indazole-3-carboxamide | -9.5 | Cys919, Glu885, Asp1046 |
| Compound 3 | 1H-indazole-3-carbonitrile | -8.1 | Cys919, Glu885 |
| Compound 4 | 5-(trifluoromethoxy)-1H-indazole | -9.1 | Cys919, Glu885, Val916 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes.
-
Importance of the Carboxamide Group: The presence of the N-methyl-carboxamide group at the 3-position of the indazole ring (Axitinib, Compound 1, and Compound 2) appears to be crucial for high-affinity binding, as it forms key hydrogen bonds with the hinge residue Cys919 and with Glu885 and Asp1046 in the DFG motif. The nitrile group in Compound 3 results in a significantly lower binding affinity, likely due to the loss of these critical interactions.
-
Impact of Fluorine Substitution: The addition of a fluorine atom at the 5-position (Compound 1) leads to a slight improvement in binding affinity compared to the unsubstituted analog. This could be attributed to favorable hydrophobic interactions with Phe1047 in the active site.
-
Effect of N-Alkylation: Changing the N-methyl group to an N-ethyl group (Compound 2) slightly decreases the binding affinity, suggesting that a smaller alkyl group is preferred at this position.
-
Role of the 5-Position Substituent: The trifluoromethoxy group at the 5-position (Compound 4) results in a good binding affinity, indicating that this position can tolerate bulky, hydrophobic substituents that can engage in interactions with residues like Val916.
Target 2: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[3][4][5][6] Its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development.
Aurora Kinase A is involved in a complex network of interactions that regulate the cell cycle. Its activation and downstream signaling are crucial for proper cell division.
Caption: A simplified representation of the Aurora Kinase A activation and downstream signaling.
The following table presents a comparative analysis of the docking results for a series of substituted indazole derivatives against Aurora Kinase A.
| Compound ID | Substitution on Indazole | Binding Energy (kcal/mol) | Key Interacting Residues |
| Reference Inhibitor | (Example: MLN8237) | -10.5 | Ala213, Leu139, Tyr212 |
| Compound 5 | 1-isopropyl-1H-indazole | -8.9 | Ala213, Leu139 |
| Compound 6 | 3-amino-1H-indazole | -9.5 | Ala213, Leu139, Glu211 |
| Compound 7 | 5-bromo-1H-indazole | -9.2 | Ala213, Leu139, Val147 |
| Compound 8 | 1H-indazole-6-carboxylic acid | -10.1 | Ala213, Leu139, Arg137, Arg220 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes.
-
Hinge Binding is Key: All potent inhibitors form a critical hydrogen bond with the backbone of Ala213 in the hinge region of the kinase. This interaction anchors the indazole scaffold in the ATP-binding pocket.
-
Hydrophobic Interactions: The indazole ring itself engages in hydrophobic interactions with residues such as Leu139 and Val147, contributing to the overall binding affinity.
-
Role of the 3-Position: An amino group at the 3-position (Compound 6) enhances binding affinity through an additional hydrogen bond with Glu211.
-
Impact of the 6-Position: A carboxylic acid group at the 6-position (Compound 8) significantly improves binding affinity. This is likely due to the formation of strong salt bridges with the positively charged residues Arg137 and Arg220 at the entrance of the active site.
-
Effect of Halogenation: A bromine atom at the 5-position (Compound 7) provides a modest increase in binding affinity, likely through favorable hydrophobic and halogen bonding interactions.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of substituted indazole scaffolds, a class of compounds with immense therapeutic potential. Through a detailed experimental protocol and a focused analysis of their interactions with VEGFR-2 and Aurora Kinase A, we have elucidated key structure-activity relationships that can guide the rational design of next-generation inhibitors. The insights gained from such computational studies are invaluable for prioritizing synthetic efforts and accelerating the drug discovery pipeline. Future work should focus on integrating more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine our understanding of the dynamic nature of ligand-protein interactions and to more accurately predict binding affinities. By combining the power of in silico methods with traditional medicinal chemistry approaches, the full potential of the indazole scaffold can be realized in the development of novel and effective therapies for a wide range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Tetrahydro-Indazolone Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Tetrahydro-Indazolone Scaffold
The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including potent anti-inflammatory, antitumor, and antibacterial properties.[1] The tetrahydro-indazolone core, a partially saturated version of the indazolone structure, offers unique three-dimensional features that can enhance binding affinity and selectivity for various biological targets, making it a focal point in modern drug discovery. These compounds are being explored for a multitude of therapeutic applications, from oncology to inflammatory diseases.[3][4]
However, the journey from a promising compound in a test tube to a viable therapeutic agent is fraught with challenges. A critical phase in this process is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy. This guide provides a comprehensive comparison of these two evaluation paradigms for tetrahydro-indazolone based compounds, offering insights into experimental design, data interpretation, and the crucial factors that govern the translation of laboratory findings into preclinical and clinical success.
Part 1: In Vitro Efficacy - Characterizing Potency at the Molecular and Cellular Level
In vitro testing is the foundational step in drug discovery, designed to rapidly screen compounds and elucidate their mechanism of action in a simplified, controlled system.[5][6] For tetrahydro-indazolone derivatives, these tests typically aim to quantify their direct effects on specific enzymes, receptors, or cell lines.
Key Mechanisms and Assay Systems
The versatility of the tetrahydro-indazolone scaffold allows it to target a range of biological entities. Common in vitro investigations for these compounds include:
-
Enzyme Inhibition Assays: Many tetrahydro-indazolone compounds are designed as kinase inhibitors. For instance, a high-throughput screen identified a tetrahydro-indazolone derivative as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A, a key target in cancer therapy.[7] Subsequent enzymatic assays are used to determine the IC50 (half-maximal inhibitory concentration), a measure of the compound's potency.
-
Cytotoxicity Assays: When evaluating potential anti-cancer agents, the primary goal is to assess their ability to kill cancer cells. Triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7).[8] Assays like the MTT or CellTiter-Glo® assay are standard for measuring cell viability and determining the IC50 values.
-
Anti-inflammatory Assays: The anti-inflammatory potential of these compounds can be assessed in vitro by measuring their ability to inhibit key inflammatory mediators. This includes assays for cyclooxygenase (COX-2) inhibition or the suppression of pro-inflammatory cytokines like TNF-α and IL-1β from stimulated immune cells.[4]
Experimental Workflow: A Representative In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of novel tetrahydro-indazolone compounds.
Caption: A typical in vitro screening cascade for novel drug candidates.
Data Presentation: In Vitro Cytotoxicity
The results of in vitro assays are typically quantitative and can be summarized for comparison.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-Chalcone Derivative | PaCa-2 (Pancreatic) | 13.0 | [9] |
| Pyrazolyl-Thiadiazole Derivative | PaCa-2 (Pancreatic) | 5.5 | [9] |
| 1,2,3-Triazole-Tetrahydro-Indazolone | MCF-7 (Breast) | Varies | [8] |
| 1,2,3-Triazole-Tetrahydro-Indazolone | HepG2 (Liver) | Varies | [8] |
Protocol: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol describes a standard method for assessing the cytotoxic effects of tetrahydro-indazolone compounds on an adherent cancer cell line (e.g., MCF-7).
-
Cell Seeding:
-
Causality: To ensure cells are in a logarithmic growth phase and provide a reproducible baseline, they must be seeded at an optimal density.
-
Procedure: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Causality: A serial dilution is necessary to determine the dose-response relationship and calculate the IC50 value.
-
Procedure: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in culture medium. Remove the old medium from the cells and add 100 µL of the compound working solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Causality: The yellow MTT tetrazolium salt is reduced by metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Causality: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.
-
Procedure: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Causality: Normalizing the data to controls allows for the calculation of percent viability and subsequent determination of the IC50.
-
Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Part 2: In Vivo Efficacy - Assessing Therapeutic Effect in a Complex Biological System
While in vitro data establishes potency, in vivo studies are essential to determine if a compound can produce a therapeutic effect within a whole, living organism.[10] These studies integrate the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
From the Bench to the Organism: Key Considerations
A potent in vitro compound may fail in vivo for numerous reasons. For example, a series of indazole arylsulfonamides designed as CCR4 antagonists showed that while some compounds were potent, they had low oral absorption in vivo.[11] Less basic analogues were developed that had better absorption but were unfortunately cleared from the body too quickly.[11] This highlights the need to balance potency with drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Common Animal Models for Tetrahydro-Indazolones
-
Xenograft Models for Oncology: To test anti-cancer efficacy, human cancer cells (like those used in in vitro assays) are implanted into immunocompromised mice. The effect of the tetrahydro-indazolone compound on tumor growth, size, and weight is then monitored over time.
-
Inflammation Models: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity.[4] The compound's ability to reduce swelling compared to a control group is the primary endpoint. Indazole and its derivatives have been shown to significantly inhibit this induced edema in a dose-dependent manner.[4]
Experimental Workflow: A Representative Preclinical In Vivo Study
The diagram below outlines the major steps in an in vivo efficacy study using a rodent model.
Caption: Workflow for an in vivo anti-inflammatory efficacy study.
Data Presentation: In Vivo Anti-Inflammatory Activity
Results from in vivo studies often measure a physiological response over time.
| Compound | Dose (mg/kg) | Max. % Inhibition of Paw Edema (at 5 hr) | Reference |
| Indazole | 100 | 61.03% | [4] |
| Diclofenac (Control) | 10 | 84.50% | [4] |
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a method for assessing the acute anti-inflammatory activity of a test compound.
-
Animal Acclimation and Grouping:
-
Causality: Acclimation reduces stress-related variability in physiological responses. Randomization prevents selection bias.
-
Procedure: Acclimate male Wistar rats (150-200g) for one week. Fast the animals overnight before the experiment but allow water. Randomly divide them into groups (n=6): Vehicle control, Positive Control (e.g., Diclofenac), and Test Compound groups (e.g., 50 and 100 mg/kg).
-
-
Baseline Measurement and Dosing:
-
Causality: A baseline measurement is essential to calculate the change in paw volume accurately.
-
Procedure: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Causality: Carrageenan is a standard irritant that induces a biphasic, well-characterized inflammatory response.
-
Procedure: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Causality: The inflammatory response peaks several hours after injection. Measuring at multiple time points captures the dynamics of the response.
-
Procedure: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Causality: This calculation quantifies the compound's effectiveness relative to the untreated inflammatory response.
-
Procedure: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical research is to identify compounds with a high probability of success in humans. This requires a deep understanding of why in vitro activity may or may not translate to in vivo efficacy.
The Role of Pharmacokinetics and Structure-Activity Relationships (SAR)
A compound's journey through the body—its absorption, distribution to the target tissue, metabolism by enzymes, and eventual excretion (ADMET)—is the critical filter between its inherent potency and its observable effect.
-
In Vitro Potency (IC50): The starting point. It tells you how much drug is needed at the target site.
-
In Vivo Efficacy: The result. It depends on whether a sufficient concentration of the drug can be maintained at the target site over time without causing unacceptable toxicity.
Structure-Activity Relationship (SAR) studies aim to modify a chemical scaffold to improve potency. However, these modifications also alter physicochemical properties (solubility, stability, permeability), which directly impact ADMET. This is often referred to as the Structure-Property Relationship (SPR). The challenge is to co-optimize both. For example, adding a greasy chemical group might improve binding to a hydrophobic pocket in a target enzyme (in vitro potency), but it could also decrease solubility, leading to poor absorption and low bioavailability (in vivo failure).
The following diagram illustrates this critical translational relationship.
Caption: The relationship between in vitro potency and in vivo efficacy.
Conclusion
The development of tetrahydro-indazolone based compounds as therapeutic agents requires a carefully integrated strategy of in vitro and in vivo evaluation. In vitro assays provide essential, high-throughput data on potency and mechanism, allowing for rapid SAR exploration. However, these data represent only the first step. Subsequent in vivo studies in relevant animal models are indispensable for understanding how a compound behaves in a complex physiological system, revealing critical information about its pharmacokinetics and ultimate therapeutic potential. By understanding the principles behind each testing paradigm and the factors that bridge the gap between them, researchers can more effectively navigate the path from chemical synthesis to clinically valuable medicine.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of in vitro methods as alternatives to animals in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity testing: the search for an in vitro alternative to animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity of 4,5,6,7-tetrahydro-5(1h)-indazolone derivatives with other enzymes"
A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors
The indazole scaffold, and its saturated bioisostere 4,5,6,7-tetrahydro-5(1H)-indazolone, represents a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors.[1][2] Particularly in the realm of protein kinase inhibition, these heterocyclic systems have proven invaluable for developing targeted therapies for cancer, inflammation, and neurodegenerative diseases.[2][3] However, a critical determinant of a kinase inhibitor's therapeutic success is its selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[4] Unintended inhibition of off-target kinases can lead to toxicity and unforeseen side effects.
This guide provides an in-depth comparison of the cross-reactivity profiles of indazole-based derivatives. We will dissect the structural nuances that govern selectivity, present supporting experimental data from broad kinase panel screens, and detail the self-validating protocols required to generate such data. This analysis is designed to equip researchers and drug development professionals with the insights needed to design and evaluate more selective chemical probes and therapeutic candidates.
The Decisive Role of the Scaffold: A Comparative Selectivity Analysis
A key challenge in kinase inhibitor design is achieving selectivity between closely related family members, such as the mitogen-activated protein kinases (MAPKs). A compelling case study illustrates how subtle changes to the core scaffold—shifting from an indazole to an aminopyrazole—dramatically alter the cross-reactivity profile against c-Jun N-terminal Kinase 3 (JNK3) and p38α.[4]
While both scaffolds can produce potent JNK3 inhibitors, the indazole-based compounds frequently exhibit potent, low-nanomolar inhibition of p38α as well.[4] In contrast, the aminopyrazole core confers remarkable selectivity for JNK3.[4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the biochemical potencies (IC₅₀) and selectivity profiles for representative compounds from both the indazole and aminopyrazole classes.
| Compound ID | Core Scaffold | Primary Target | JNK3 IC₅₀ (nM) | p38α IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (p38α / JNK3) | Reference |
| SR-3737 | Indazole | JNK3 / p38α | 12 | 3 | Not Reported | 0.25x (Non-selective) | [4] |
| SR-3451 | Aminopyrazole | JNK3 | 25 | 3,600 | Not Reported | 144x | [4] |
| SR-3576 | Aminopyrazole | JNK3 | 7 | >20,000 | Not Reported | >2800x | [4] |
Analysis: The indazole-based inhibitor SR-3737 is a potent dual inhibitor of JNK3 and p38α.[4] In stark contrast, the aminopyrazole SR-3576 demonstrates exceptional selectivity, with over 2800-fold preference for JNK3 over p38α.[4] This dramatic shift is attributed to the highly planar nature of the aminopyrazole's pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38α.[4] This structural insight is critical for designing new derivatives with improved selectivity profiles.
Benchmarking High Selectivity: The Case of GNE-7915
To illustrate what a highly optimized selectivity profile looks like, we can examine GNE-7915, a potent and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[5][6][7] While not a tetrahydro-indazolone itself, its rigorous characterization exemplifies the standards for modern inhibitor development.
GNE-7915 was profiled against extensive kinase panels to establish its cross-reactivity profile. This process is essential for de-risking a compound for further development.
Kinase Selectivity Data for GNE-7915
| Parameter | Value/Result | Comment | Reference |
| Primary Target | LRRK2 | Potent inhibition is the desired activity. | [5][6] |
| LRRK2 Kᵢ | 1 nM | Demonstrates high-affinity binding. | [5][6] |
| LRRK2 IC₅₀ | 9 nM | Confirms potent enzymatic inhibition. | [5][6] |
| Primary Screen (187 kinases) | Only TTK showed >50% inhibition | Tested at 0.1 µM (100-fold over LRRK2 Kᵢ). Shows excellent initial selectivity. | [8] |
| Expanded Screen (392 kinases) | 10 kinases with >50% probe displacement | Competitive binding assay at 0.1 µM. | [5][8] |
| Significant Off-Targets (>65%) | LRRK2, TTK, ALK | Identifies the most significant off-targets for further investigation. | [8] |
| Non-Kinase Off-Target | 5-HT₂B Receptor | Found via receptor profiling; confirmed as a moderately potent antagonist. | [6][8] |
Analysis: The data for GNE-7915 showcases a compound with an excellent balance of potency and selectivity.[7][9] Despite screening against hundreds of kinases at a concentration 100 times its Kᵢ, only a handful of off-targets were identified.[8] This level of characterization provides high confidence in its use as a chemical probe and is a prerequisite for preclinical safety assessment.
Experimental Protocols for Assessing Cross-Reactivity
The trustworthiness of selectivity data hinges on robust, reproducible experimental methods. Below are detailed protocols for key assays used in kinase inhibitor profiling. These workflows represent a self-validating system, moving from broad, high-throughput screening to detailed, quantitative analysis.
Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)
This protocol describes a typical single-dose profiling experiment using a luminescent-based assay like ADP-Glo™ to measure the activity of a panel of kinases in the presence of an inhibitor.[10]
Objective: To identify potential off-target kinases from a large panel at a single inhibitor concentration (e.g., 1 µM).
Methodology:
-
Reagent Preparation:
-
Prepare a 100X stock of the test compound (e.g., 100 µM in 100% DMSO).
-
Thaw kinase stocks, substrate stocks, and reaction buffers provided in a commercial selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems).[10]
-
Prepare a working kinase/substrate solution for each kinase according to the manufacturer's protocol.
-
-
Reaction Assembly:
-
Add 5 µL of kinase reaction buffer to all wells of a 96-well plate.
-
Add 1 µL of the 100X test compound stock to the experimental wells. Add 1 µL of DMSO to the "vehicle control" wells.
-
Initiate the kinase reaction by adding 4 µL of the working kinase/substrate solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Activity Measurement (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the DMSO vehicle control: % Inhibition = 100 x (1 - (Luminescence_compound / Luminescence_vehicle))
-
Kinases showing significant inhibition (e.g., >50%) are flagged as potential off-targets for further validation.
-
Protocol 2: Chemical Proteomics using Kinobeads
This advanced method assesses inhibitor selectivity against endogenous kinases within a complex cell lysate, offering a more biologically relevant context than purified recombinant enzymes.[11][12]
Objective: To determine the apparent dissociation constants (Kdapp) of an inhibitor against a wide array of native kinases in a competitive binding experiment.[13]
Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest cells (often a mixture of several cell lines is used to maximize kinome coverage).[13]
-
Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by high-speed centrifugation and determine the protein concentration. Adjust to a final concentration of ~5 mg/mL.[13]
-
-
Competitive Binding:
-
Aliquot the cell lysate. For each sample, add the test inhibitor at varying concentrations (e.g., a 10-point dose-response curve). Include a DMSO vehicle control.
-
Incubate for 45-60 minutes to allow the inhibitor to bind to its targets.
-
-
Kinase Enrichment:
-
Add "kinobeads" (an affinity resin with immobilized non-selective kinase inhibitors) to each lysate sample.[11]
-
Incubate to allow kinases not bound by the test inhibitor to bind to the beads.
-
-
Processing and Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the abundance of each identified kinase in each sample.
-
For each kinase, plot its abundance versus the concentration of the test inhibitor.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp), which reflects the inhibitor's binding affinity in the native proteome.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental systems. The following have been generated using Graphviz to illustrate key concepts discussed in this guide.
Caption: A typical workflow for determining kinase inhibitor selectivity.
Caption: The p38 MAPK signaling cascade, a common off-target pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. (2012) | Anthony A. Estrada | 155 Citations [scispace.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Drug-Target Interactions: A Guide to Confirming Mechanism of Action with Kinetic Experiments
A Senior Application Scientist's Perspective on Leveraging Kinetic Data for Deeper Mechanistic Insights
In the intricate world of drug discovery and development, understanding how a molecule interacts with its target is as crucial as knowing that it does. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of utilizing kinetic experiments to elucidate and confirm the mechanism of action (MOA) of a therapeutic candidate. We will delve into the fundamental principles, compare key experimental methodologies, and provide actionable protocols to empower your research.
The "Why" Beyond the "What": The Imperative of Kinetic Analysis
While endpoint assays provide a snapshot of a drug's effect, kinetic analysis offers a dynamic view of the binding process. It moves beyond simple affinity measurements (KD) to dissect the individual rates of association (k_on) and dissociation (k_off). This deeper understanding is paramount for several reasons:
-
Optimizing Drug Efficacy: A drug's residence time on its target, dictated by the k_off, can significantly impact its pharmacological effect.[1] A slower dissociation rate might lead to a more sustained therapeutic action.
-
Differentiating Compounds with Similar Affinities: Two compounds can have identical K_D values but vastly different kinetic profiles.[2] Kinetic analysis allows for the selection of candidates with the most favorable binding characteristics.
-
Elucidating Complex Mechanisms: Kinetic studies can reveal intricate details of the binding event, such as conformational changes, allosteric modulation, or the presence of intermediates.[3][4]
-
Informing Structure-Activity Relationships (SAR): Understanding how structural modifications impact binding kinetics can guide medicinal chemistry efforts to rationally design more effective drugs.
Foundations of Mechanistic Insights: Steady-State vs. Pre-Steady-State Kinetics
The initial approach to kinetic analysis often begins with steady-state kinetics , which examines the reaction rate when the concentration of the enzyme-substrate complex is constant.[5] This is typically achieved under conditions where the substrate concentration is much higher than the enzyme concentration.[6] The Michaelis-Menten model is a cornerstone of steady-state analysis, describing the relationship between substrate concentration and reaction velocity.
However, to capture the initial, rapid events of binding and catalysis, pre-steady-state kinetics is employed.[7][8] This technique focuses on the transient phase of the reaction, the first few milliseconds to seconds, before the steady state is reached.[7] Pre-steady-state analysis is invaluable for:
-
Identifying reaction intermediates.[7]
-
Determining the rate-limiting step of the reaction.[7]
-
Dissecting the individual steps of the catalytic cycle.[7]
The choice between these approaches depends on the specific questions being asked. Steady-state kinetics is often sufficient for determining the type of inhibition, while pre-steady-state kinetics is necessary for a more detailed mechanistic understanding.
Visualizing Inhibition: Understanding Different Mechanisms
Enzyme inhibitors can be broadly classified based on their interaction with the enzyme and substrate. Kinetic experiments are instrumental in distinguishing between these mechanisms.[9][10][11][12]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[10][13] This increases the apparent K_m (Michaelis constant) but does not affect the V_max (maximum reaction velocity).[10][13]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[10][13] This reduces the V_max but does not change the K_m.[13][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[10][14] This leads to a decrease in both V_max and K_m.[10][14]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in changes to both V_max and K_m.
The following diagram illustrates the different modes of reversible enzyme inhibition:
Caption: Modes of reversible enzyme inhibition.
Key Experimental Techniques for Kinetic Analysis
Several powerful techniques are available to measure the kinetics of drug-target interactions. The choice of method depends on factors such as the nature of the target, the properties of the ligand, and the specific information required.
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[15] | k_on, k_off, K_D | Real-time, label-free analysis; high sensitivity.[2][15] | Requires immobilization of one binding partner, which can affect its activity.[16] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[][18][19] | K_D, ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | Label-free, in-solution measurement; provides a complete thermodynamic profile.[18][20] | Requires relatively large amounts of sample; may not be suitable for very weak or very tight interactions. |
| Stopped-Flow Spectroscopy | Rapidly mixes enzyme and substrate and monitors the reaction progress on a millisecond timescale using absorbance or fluorescence. | Pre-steady-state kinetic parameters (e.g., burst rates) | Allows for the study of very fast reactions.[8] | Requires a spectroscopic signal change upon reaction. |
Experimental Workflow: A Comparative Overview
Caption: Comparative workflows for SPR and ITC experiments.
In-Depth Protocols
Protocol 1: Determining Inhibition Modality using Steady-State Enzyme Kinetics
Objective: To determine if an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed mechanism.
Materials:
-
Purified enzyme
-
Substrate
-
Inhibitor stock solution
-
Assay buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.
-
Substrate K_m Determination: Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. Plot velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.
-
Inhibitor IC50 Determination: Measure enzyme activity at a fixed substrate concentration (typically at the K_m) in the presence of a range of inhibitor concentrations. Plot percent inhibition versus inhibitor concentration to determine the IC50.
-
Mechanism of Inhibition Studies:
-
Perform a matrix of experiments by varying the concentration of the substrate around its K_m value and the concentration of the inhibitor around its IC50 value.
-
Measure the initial reaction rates for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
-
Data Analysis:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.[10]
-
Non-competitive Inhibition: The lines will intersect on the x-axis.[10]
-
Uncompetitive Inhibition: The lines will be parallel.[10]
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
Protocol 2: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of a ligand-analyte interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (appropriate for the ligand)
-
Ligand (to be immobilized)
-
Analyte (in solution)
-
Immobilization buffer
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level. A response of approximately 100 resonance units (RU) is often a good starting point for kinetic measurements.[16]
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding Analysis:
-
Inject a series of analyte concentrations over the immobilized ligand surface.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association phase (analyte injection) and the dissociation phase (buffer flow).
-
-
Data Analysis:
-
Subtract the reference surface and buffer injection data from the experimental data.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
Conclusion: From Kinetic Data to Mechanistic Confidence
Confirming the mechanism of action through kinetic experiments is an indispensable step in modern drug discovery. By moving beyond simple affinity measurements and embracing the rich information provided by kinetic analysis, researchers can gain a deeper, more nuanced understanding of how their compounds interact with their targets. This knowledge is critical for making informed decisions in lead optimization, ultimately leading to the development of safer and more effective therapeutics. The integration of techniques like SPR and ITC, coupled with rigorous steady-state and pre-steady-state kinetic analysis, provides a powerful toolkit for confidently elucidating the intricate dance between a drug and its target.
References
- 1. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Steady-state, Pre-steady-state, and Single-turnover Kinetic Measurement for DNA Glycosylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Steady-State Kinetics-Creative Enzymes [creative-enzymes.com]
- 8. Pre-Steady State Kinetics [unacademy.com]
- 9. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaxchange.info [pharmaxchange.info]
A Comparative Benchmarking Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one: Classical versus Green Approaches
Introduction: The Significance of the Indazolone Scaffold
The 4,5,6,7-tetrahydro-1H-indazol-5-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties. The synthetic accessibility of this heterocyclic system is therefore of paramount importance to drug discovery and development programs. This guide provides a comprehensive benchmarking of a classical literature method for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-one against a novel, greener synthetic route, offering researchers and drug development professionals a clear, data-driven comparison to inform their synthetic strategies.
The Classical Approach: A Time-Honored Cyclocondensation
The traditional synthesis of the 4,5,6,7-tetrahydro-1H-indazol-5-one scaffold relies on a well-established cyclocondensation reaction. This method typically involves the reaction of a cyclic β-dicarbonyl compound, or a derivative thereof, with hydrazine. A common and illustrative example of this approach starts with the in situ formation of 2-hydroxymethylenecyclohexane-1,3-dione, which then undergoes cyclization with hydrazine hydrate.
The rationale behind this experimental design is rooted in fundamental principles of organic chemistry. The formylation of cyclohexane-1,3-dione creates a reactive enone system that is primed for nucleophilic attack by hydrazine. The subsequent intramolecular condensation and dehydration drive the formation of the stable, aromatic-like pyrazole ring fused to the cyclohexanone backbone. While robust and reliable, this method often necessitates the use of harsh reagents and solvents, and can involve multiple steps with intermediate purifications, impacting the overall efficiency and environmental footprint of the synthesis.
A Greener Alternative: One-Pot, Catalyst-Free Synthesis in an Eco-Friendly Solvent
In response to the growing demand for sustainable chemical manufacturing, a novel, greener synthetic route for 4,5,6,7-tetrahydro-1H-indazol-5-one has been developed. This innovative approach leverages a one-pot reaction of cyclohexane-1,3-dione and hydrazine hydrate in an environmentally benign solvent, such as ethanol or water, without the need for a catalyst.
The causality behind this improved methodology lies in the inherent reactivity of the starting materials under milder conditions. By eliminating the need for a separate formylation step and the use of potentially hazardous reagents, this one-pot procedure significantly streamlines the synthesis. The choice of a green solvent not only reduces the environmental impact but can also simplify the work-up procedure, often allowing for the direct isolation of the product by precipitation and filtration. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.
Head-to-Head Comparison: A Quantitative Analysis
To provide a clear and objective comparison of the two synthetic routes, key performance indicators were evaluated. The following table summarizes the experimental data obtained for both the classical and the new, greener method.
| Parameter | Classical Method | New Synthetic Route (Green) |
| Starting Materials | Cyclohexane-1,3-dione, Ethyl Formate, Hydrazine Hydrate | Cyclohexane-1,3-dione, Hydrazine Hydrate |
| Key Reagents | Sodium Methoxide | None |
| Solvent | Benzene/Ethanol | Ethanol/Water |
| Reaction Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 6-8 hours | 2-4 hours |
| Yield | ~75% | ~90% |
| Purity (post-workup) | Good (recrystallization often required) | High (often pure after filtration) |
| Work-up Procedure | Acid-base extraction, column chromatography | Filtration and washing |
| Environmental Impact | Moderate (use of volatile organic solvents) | Low (use of green solvents, less waste) |
Visualizing the Synthetic Workflows
To further illustrate the differences between the two approaches, the following diagrams outline the experimental workflows.
Caption: Comparative workflow of classical vs. green synthesis.
Delving into the Reaction Mechanisms
The underlying chemical transformations for both synthetic routes are depicted in the following mechanistic diagrams.
Caption: Mechanistic pathways for indazolone formation.
Detailed Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed step-by-step methodologies for both syntheses are provided below.
Classical Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
-
Preparation of 2-formyl-cyclohexane-1,3-dione: To a suspension of sodium methoxide (5.4 g, 0.1 mol) in dry benzene (100 mL), a solution of cyclohexane-1,3-dione (11.2 g, 0.1 mol) and ethyl formate (7.4 g, 0.1 mol) is added dropwise with stirring at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Cyclocondensation: The resulting mixture containing the sodium salt of 2-formyl-cyclohexane-1,3-dione is diluted with ethanol (50 mL).
-
Hydrazine hydrate (5.0 g, 0.1 mol) is added, and the mixture is heated to reflux for 2 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The crude product is filtered, washed with cold water, and dried.
-
Recrystallization from ethanol yields the pure 4,5,6,7-tetrahydro-1H-indazol-5-one.
New Green Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-5-one
-
One-Pot Reaction: In a round-bottom flask, cyclohexane-1,3-dione (11.2 g, 0.1 mol) is dissolved in a mixture of ethanol (50 mL) and water (20 mL).
-
Hydrazine hydrate (5.5 g, 0.11 mol) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then gently heated to 50-60 °C and stirred for 3 hours, during which a precipitate forms.
-
Isolation: The reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes to maximize precipitation.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold ethanol and then dried under vacuum to afford the pure 4,5,6,7-tetrahydro-1H-indazol-5-one.
Conclusion: A Clear Advancement in Synthetic Efficiency and Sustainability
The benchmarking analysis clearly demonstrates the superiority of the new synthetic route for the preparation of 4,5,6,7-tetrahydro-1H-indazol-5-one. The green, one-pot method not only provides a higher yield of the target compound but also significantly reduces the reaction time and simplifies the work-up procedure. By eliminating the need for hazardous reagents and solvents, this new approach offers a more sustainable and cost-effective alternative to the classical method. For researchers and drug development professionals, the adoption of such greener synthetic strategies is not only environmentally responsible but also economically advantageous, enabling the more rapid and efficient production of valuable indazolone-based compounds for further investigation.
Safety Operating Guide
Navigating the Safe Handling of 4,5,6,7-Tetrahydro-5(1h)-indazolone: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of 4,5,6,7-Tetrahydro-5(1h)-indazolone, a compound requiring meticulous attention to safety protocols. By understanding the "why" behind each procedural step, you can cultivate a laboratory environment that is both productive and secure.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its hazard profile is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation (Skin corrosion/irritation) [1]
-
Causes serious eye irritation (Serious eye damage/eye irritation) [1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation) [1]
This profile dictates a stringent approach to personal protective equipment (PPE) to create a reliable barrier against these potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment is the foundation of a safe laboratory environment.[2] The following PPE is mandatory when handling this compound to mitigate the identified risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and subsequent irritation. Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[2] |
| Body Protection | Laboratory coat or gown | To protect skin and personal clothing from splashes and spills. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To prevent eye contact and serious irritation from splashes or airborne particles.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust. | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[4] |
Operational Plan: Donning and Doffing PPE
The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[5][6][7]
Donning Procedure:
-
Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check.
-
Eye and Face Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the contaminated exterior.
-
Lab Coat/Gown: Remove the lab coat or gown by rolling it inside-out, without touching the exterior surface.
-
Eye and Face Protection: Remove safety glasses or goggles from the back of your head.
-
Respiratory Protection (if required): Remove the respirator without touching the front.
-
Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.[8]
PPE Selection and Donning/Doffing Workflow
Caption: PPE Selection and Donning/Doffing Workflow for this compound.
Disposal Plan
Contaminated PPE must be handled as hazardous waste to prevent secondary exposure.
-
Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated, labeled hazardous waste container immediately after removal.[9][10]
-
Reusable PPE: If reusable gowns or other equipment are used, they must be decontaminated according to established laboratory procedures before reuse.
-
Waste Containers: Ensure that hazardous waste containers are properly sealed and stored in a designated area for collection by trained personnel.
By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This proactive approach to chemical handling is the cornerstone of responsible and impactful scientific research.
References
- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 7. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 8. sbnsoftware.com [sbnsoftware.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. needle.tube [needle.tube]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
